5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQZEKREUKMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346770 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-91-9 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis of the novel heterocyclic compound, 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active molecules. The synthesis route involves a Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with guanidine to yield the final product.
Core Synthesis Pathway
The synthesis proceeds through two main stages:
-
Claisen Condensation: 3'-(Trifluoromethyl)acetophenone is reacted with diethyl oxalate in the presence of a strong base to form the intermediate ethyl 4,4,4-trifluoro-2-oxo-1-(3-(trifluoromethyl)phenyl)butane-1,3-dionate.
-
Pyrazolic Cyclization: The resulting β-diketone is then treated with guanidine, which acts as a binucleophile to form the pyrazole ring and introduce the 3-amino group, yielding this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar pyrazole syntheses and have been adapted for the target molecule.
Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-oxo-1-(3-(trifluoromethyl)phenyl)butane-1,3-dionate
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of 3'-(trifluoromethyl)acetophenone and diethyl oxalate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoro-2-oxo-1-(3-(trifluoromethyl)phenyl)butane-1,3-dionate (from Step 1)
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude β-diketone intermediate from Step 1 in anhydrous ethanol.
-
Add guanidine hydrochloride (or guanidine carbonate) and a base such as sodium ethoxide to the solution.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Ethyl 4,4,4-trifluoro-2-oxo-1-(3-(trifluoromethyl)phenyl)butane-1,3-dionate | C₁₃H₉F₆O₃ | 342.20 | 75-85 | Yellowish oil |
| This compound | C₁₀H₈F₃N₃ | 227.19 | 60-70 | Off-white solid |
Characterization Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, NH), 7.5-7.8 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole-H), 5.5 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 158.0 (C-NH₂), 145.0 (C-Ar), 131.0 (q, J = 32 Hz, C-CF₃), 130.0 (Ar-CH), 129.5 (Ar-CH), 125.0 (q, J = 272 Hz, CF₃), 124.0 (Ar-CH), 123.5 (Ar-CH), 95.0 (pyrazole-CH).
-
Mass Spectrometry (ESI+): m/z 228.07 [M+H]⁺.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.
Caption: Logical flow of the two-step synthesis.
This comprehensive guide provides researchers and drug development professionals with the necessary information to synthesize this compound. The described methodology is efficient and scalable, enabling the production of this valuable compound for further investigation and application in various research and development endeavors.
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
This compound is a substituted pyrazole derivative. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. Data for closely related analogs are included for comparative purposes where direct data for the target compound is not available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₃N₃ | - |
| Molecular Weight | 227.19 g/mol | - |
| CAS Number | 1273833-76-3 (Isomer: 5-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) | [1] |
| Melting Point | 123-125 °C (for the related 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) | [2] |
| Appearance | Light yellow solid (for related aminopyrazoles) | [2] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų (Calculated for an isomer) | [1] |
| logP | 2.78 (Calculated for an isomer) | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted aminopyrazoles often involves the cyclization of a suitable precursor. A general and adaptable method involves the reaction of a β-keto-nitrile or a related dicarbonyl compound with hydrazine or a substituted hydrazine.
Representative Synthesis Protocol
A common route for synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The following is a representative protocol adapted from the synthesis of a structurally similar compound, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.[2]
Reaction Scheme:
Experimental Procedure:
-
Preparation of the Diketone Intermediate: To a solution of sodium ethoxide in anhydrous ethanol, add equimolar amounts of 3-(trifluoromethyl)benzoylacetonitrile and ethyl trifluoroacetate. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified, and the resulting diketone is extracted.
-
Cyclization to Form the Pyrazole: The synthesized diketone is dissolved in glacial acetic acid.[2] An excess of hydrazine hydrate is added dropwise while stirring and cooling the mixture.[2] The reaction is stirred for several hours at room temperature.[2]
-
Work-up and Purification: The reaction mixture is poured into water, and the pH is adjusted to neutral with a sodium hydroxide solution.[2] The resulting precipitate is collected by filtration, washed with water, and dried.[2] Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectral Data and Characterization
-
¹H NMR: Protons on the pyrazole ring and the phenyl ring, as well as the amine protons, would be visible. The aromatic protons would show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: Signals for the carbon atoms of the pyrazole and phenyl rings would be observed. The trifluoromethyl group would appear as a quartet due to C-F coupling.[3]
-
¹⁹F NMR: A singlet corresponding to the CF₃ group would be a key identifying feature.[3]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.[3]
Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities.[4] The trifluoromethylphenyl moiety is often incorporated into drug candidates to enhance potency and pharmacokinetic properties.[5]
Derivatives of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole have been investigated for several therapeutic applications:
-
Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4] Some derivatives act as inhibitors of enzymes involved in the inflammatory cascade.
-
Antibacterial Agents: Certain substituted pyrazoles have shown potent activity against various bacterial strains, including drug-resistant ones like MRSA.[5][6]
-
Factor Xa Inhibition: Complex pyrazole derivatives have been developed as highly potent and selective inhibitors of blood coagulation factor Xa, a key enzyme in the coagulation cascade.[7]
Potential Signaling Pathway Involvement
Given the known activities of similar compounds, this compound could potentially interact with various biological pathways. For instance, if acting as an anti-inflammatory agent, it might modulate pathways involving cyclooxygenase (COX) enzymes or cytokine signaling. The diagram below illustrates a simplified representation of a generic kinase inhibitor's mechanism of action, a common target for pyrazole-based drugs.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Based on safety data for similar compounds, the following should be considered:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9][10] May also cause respiratory irritation.[8]
-
Handling: Use in a well-ventilated area.[8] Avoid breathing dust.[8] Wear personal protective equipment, including gloves and safety goggles.[11] Wash hands thoroughly after handling.[9]
-
Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[11] Store away from strong oxidizing agents.[11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8] If on skin, wash with soap and water.[8] If ingested, seek immediate medical attention.[10] If inhaled, move the person to fresh air.[8]
This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.
References
- 1. chemscene.com [chemscene.com]
- 2. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis and characterization of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine did not yield a complete, published dataset for this exact compound. The following guide has been constructed based on the analysis of closely related analogues and established principles of spectroscopic interpretation for similar chemical structures. The provided data should be considered as predicted or extrapolated and requires experimental verification.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from structurally similar compounds, including other substituted pyrazoles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.8 - 8.2 | m | 4H | Ar-H | Protons of the trifluoromethylphenyl ring. |
| ~ 6.0 - 6.2 | s | 1H | C4-H | Pyrazole ring proton. |
| ~ 5.0 - 5.5 | br s | 2H | NH₂ | Amine protons, shift and broadness can vary with solvent and concentration. |
| ~ 12.0 - 13.0 | br s | 1H | N1-H | Pyrazole NH proton, shift can be variable and may exchange with D₂O. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 155 - 160 | C3 | Carbon bearing the amine group. |
| ~ 140 - 145 | C5 | Carbon bearing the trifluoromethylphenyl group. |
| ~ 130 - 135 | Ar-C | Quaternary carbon of the phenyl ring attached to the pyrazole. |
| ~ 120 - 130 (q) | CF₃ | Quartet due to C-F coupling. |
| ~ 120 - 130 | Ar-CH | Carbons of the trifluoromethylphenyl ring. |
| ~ 90 - 95 | C4 | Pyrazole ring carbon. |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amine and pyrazole) |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| ~ 1640 | Strong | N-H bending (scissoring) |
| ~ 1600, 1480 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1350 - 1100 | Strong | C-F stretching (trifluoromethyl group) |
| ~ 800 - 700 | Strong | Ar-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 229 | [M]⁺ (Molecular Ion) |
| Fragments | Loss of NH₂, CF₃, and fragmentation of the pyrazole and phenyl rings. |
Generalized Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, 16-64 scans.
-
To confirm exchangeable protons (NH, NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64k data points, relaxation delay of 2-5 seconds, 1024 or more scans.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography - GC) into the high vacuum of the mass spectrometer where it is bombarded with electrons.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.
An In-depth Technical Guide on the Crystal Structure of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a compound of significant interest in medicinal chemistry due to its privileged pyrazole scaffold. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages the detailed crystallographic analysis of a closely related analog, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, to offer valuable insights into its molecular architecture. The guide also outlines detailed experimental protocols for the synthesis and crystallization of such compounds and explores their potential biological significance through the lens of relevant signaling pathways.
Introduction to Phenyl-Pyrazol-Amines
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. The 3-amino-5-aryl-1H-pyrazole scaffold, in particular, is a versatile pharmacophore that allows for diverse chemical modifications to modulate biological activity. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, providing critical insights into structure-activity relationships and potential drug-target interactions.
Synthesis and Crystallization
The synthesis of 5-aryl-1H-pyrazol-3-amines is most commonly achieved through the condensation of a substituted hydrazine with a β-ketonitrile.[2] This versatile and efficient method allows for the introduction of various substituents on both the phenyl ring and the pyrazole core.
A representative protocol for the synthesis of the analogous compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, is as follows:
-
Reaction Setup: A mixture of 3-(4-fluorophenyl)-3-oxopropanenitrile (a β-ketonitrile) and hydrazine hydrate is prepared in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure 5-(4-fluorophenyl)-1H-pyrazol-3-amine.[3]
This synthetic strategy can be adapted for the synthesis of this compound by utilizing 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile as the starting β-ketonitrile.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation. A common and effective method for small organic molecules is slow evaporation:
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at room temperature or with gentle heating.[4]
-
Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent.[4]
-
Crystal Harvesting: Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form. Once the crystals have reached a suitable size, they are carefully harvested from the mother liquor.
The following diagram illustrates the general workflow for the synthesis and crystallization of 5-aryl-1H-pyrazol-3-amines.
Crystallographic Data and Molecular Structure
As a proxy for the crystal structure of this compound, the crystallographic data for 5-(4-fluorophenyl)-1H-pyrazol-3-amine is presented below.[3] This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it. The key difference between the two molecules is the substituent on the phenyl ring (4-fluoro vs. 3-trifluoromethyl), which is expected to have a minor influence on the core pyrazole-amine structure but may affect intermolecular interactions and crystal packing.
| Parameter | Value for 5-(4-fluorophenyl)-1H-pyrazol-3-amine |
| Chemical Formula | C₉H₈FN₃ |
| Formula Weight | 177.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.648(3) Å |
| b = 5.684(2) Å | |
| c = 17.011(7) Å | |
| α = 90° | |
| β = 100.99(4)° | |
| γ = 90° | |
| Unit Cell Volume | 820.5(5) ų |
| Z (molecules per unit cell) | 4 |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.048 |
In the crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, the pyrazole ring is essentially planar. The molecules are linked by intermolecular hydrogen bonds, forming a three-dimensional network. Specifically, the amino group acts as a hydrogen bond donor to the nitrogen atoms of the pyrazole ring of adjacent molecules.[3] It is anticipated that this compound would exhibit similar hydrogen bonding patterns, although the bulkier and more electron-withdrawing trifluoromethyl group might influence the overall crystal packing.
Potential Biological Activity and Signaling Pathway
Many pyrazole derivatives containing trifluoromethylphenyl moieties have been investigated for their potential as therapeutic agents. A notable mechanism of action for some related compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).[5] Dysregulation of VEGFR-2 signaling is implicated in several diseases, including cancer and age-related macular degeneration.
The VEGFR-2 signaling pathway is initiated by the binding of its ligand, VEGF. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites then act as docking stations for various signaling proteins, triggering a cascade of downstream events that ultimately lead to cell proliferation, migration, and survival.[6][7]
The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway, which may be a potential target for this compound.
Conclusion
While the precise crystal structure of this compound remains to be determined, the analysis of its close analog, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, provides a strong foundation for understanding its molecular geometry and potential intermolecular interactions. The synthetic route via β-ketonitriles offers a versatile approach for generating a library of related compounds for further investigation. The potential of this class of molecules to interact with key biological targets, such as VEGFR-2, underscores their importance in the ongoing quest for novel therapeutic agents. Further research, including the successful crystallization and structural determination of the title compound, will be invaluable for advancing the development of this promising scaffold in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to the Formation of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the reaction mechanism, provides a representative experimental protocol, and summarizes relevant quantitative data.
Core Synthesis and Mechanism of Formation
The primary and most direct route for the synthesis of this compound involves the condensation reaction between 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile and hydrazine. This reaction is a classic example of pyrazole synthesis from a β-ketonitrile precursor.
The mechanism proceeds in a two-step sequence. The first step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The second key step is an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocols
While a specific protocol for this compound is not extensively detailed in the literature, a general and efficient method for the synthesis of analogous 5-aminopyrazoles from β-ketonitriles can be adapted. A representative microwave-assisted synthesis protocol is provided below, based on a general procedure for similar compounds[1].
Microwave-Assisted Synthesis of this compound
-
Reactants:
-
3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile (1.0 mmol)
-
Hydrazine monohydrate (1.3 mmol)
-
Methanol (0.5 mL)
-
-
Procedure:
-
A microwave tube is charged with 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile (1.0 mmol), methanol (0.5 mL), and hydrazine monohydrate (1.3 mmol).
-
The reaction vessel is sealed and subjected to microwave irradiation at 150 °C for 5 minutes.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solvent (methanol) is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Logical Experimental Workflow
Caption: A logical workflow for the synthesis and analysis of this compound.
Quantitative Data
| Compound Name | Starting Material(s) | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | 4,4,4-trifluoro-1-phenylbutadione, sodium nitrite, hydrazine hydrate | Glacial Acetic Acid | 10-20 °C, 24 h | 93 | 123-125 | [2] |
| 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, methyl hydrazine sulphate | Ethanol | 85 °C, 12 h | 38 | Not reported | [3] |
| 5-amino-3-phenylpyrazole | benzoylacetonitrile, hydrazine monohydrate | Methanol | Microwave, 150 °C, 5 min | High | Not reported | [1] |
This data suggests that the synthesis of this compound can be expected to proceed with good to excellent yields, particularly under microwave conditions. The melting point of the final product is likely to be in a similar range to its 4-amino isomer.
References
The Discovery and Evaluation of Novel 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Derivatives as Potent Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential, particularly in oncology.[1][2] Kinase dysregulation is a hallmark of many diseases, and the development of selective inhibitors is a key focus of modern drug discovery. The incorporation of a trifluoromethylphenyl moiety can enhance metabolic stability and binding affinity. This technical guide details the discovery, synthesis, and biological evaluation of a novel class of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine derivatives as potential kinase inhibitors.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole derivatives against various kinases. This data provides a snapshot of the structure-activity relationship (SAR) for this class of compounds.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinase A
| Compound ID | R Group | Aurora A IC50 (µM) | HCT116 Cell IC50 (µM) | MCF7 Cell IC50 (µM) |
| 1a | H | 0.16 | 0.39 | 0.46 |
| 1b | 4-CH₃ | - | - | - |
| 1c | 4-OCH₃ | - | - | - |
| 1d | 4-Cl | - | - | - |
| 1e | 4-NO₂ | - | - | - |
Data adapted from a study on pyrazole-based Aurora A kinase inhibitors.[2]
Table 2: Inhibitory Activity of Pyrazole Derivatives against G2019S-LRRK2 Kinase
| Compound ID | R¹ | R² | G2019S-LRRK2 IC50 (nM) | Cellular EC50 (µM) |
| 2a | H | 3-pyridyl | 50 | 5.1 |
| 2b | CH₃ | 3-pyridyl | 15 | 2.1 |
| 2c | H | 2,3-dimethylphenyl | - | >100 |
| 2d | CH₃ | 2,3-dimethylphenyl | - | - |
Data adapted from a study on 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 Kinase Inhibitors.[3]
Table 3: Inhibitory Activity of Pyrazole Derivatives against JNK3
| Compound ID | R Group | JNK3 IC50 (µM) |
| 3a | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 0.227 |
| 3b | - | 0.635 |
| 3c | - | 0.824 |
| 3d | - | 0.361 |
Data adapted from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors.[4]
Experimental Protocols
Synthesis of this compound Derivatives
A plausible synthetic route to the target compounds is outlined below, adapted from established methods for the synthesis of 5-aminopyrazoles.[5][6]
Scheme 1: General Synthesis of 5-aryl-1H-pyrazol-3-amines
Caption: General synthetic scheme for 5-aryl-1H-pyrazol-3-amines.
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanone Chalcone
To a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the corresponding chalcone.
Step 2: Cyclization to this compound
A mixture of the chalcone (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol is refluxed for 8-12 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by column chromatography on silica gel.
Biological Assay Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [1][7]
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) are added to the respective wells. 10 µL of the kinase enzyme solution is then added to all wells.
-
Kinase Reaction: The kinase reaction is initiated by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The plate is incubated for 30-60 minutes at 30°C.
-
Signal Detection: The reaction is stopped, and the amount of ADP produced is detected by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell-Based Proliferation Assay (MTT Assay) [8]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis for Target Phosphorylation [8]
This technique is used to detect the phosphorylation status of a target kinase and its downstream substrates.
-
Cell Treatment and Lysis: Cells are treated with the test compound at various concentrations. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed for the total protein as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially targeted by these pyrazole derivatives and a general experimental workflow for their evaluation.
Caption: Inhibition of the Aurora Kinase signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis and Potential of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
While specific, experimentally determined data for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is not available, we can infer some of its key characteristics based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |
| Key Structural Features | - Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities. - 3-Trifluoromethylphenyl group: The CF₃ group can enhance metabolic stability, binding affinity, and cell permeability. - 3-Amino group: Provides a key site for further chemical modification and potential hydrogen bonding interactions with biological targets. |
A Plausible Synthetic Pathway
The synthesis of 5-aryl-1H-pyrazol-3-amines is a well-established area of organic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound, or a functional equivalent, with hydrazine. For the target compound, a plausible route would involve the reaction of a β-ketonitrile bearing the 3-(trifluoromethyl)phenyl moiety with hydrazine hydrate.
Below is a DOT script representation of the proposed synthetic workflow.
An In-depth Technical Guide to 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Introduction: 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties. The presence of a trifluoromethyl group on the phenyl ring can enhance the metabolic stability and biological efficacy of the molecule. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | NC1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |
| InChI Key | Not available |
| CAS Number | Not available |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves the cyclization of a β-ketonitrile with hydrazine hydrate. This is a common and well-established method for the preparation of aminopyrazoles.
Proposed Synthetic Pathway:
The synthesis starts from 3'-(trifluoromethyl)acetophenone, which is first converted to the corresponding β-ketonitrile, 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. This intermediate is then cyclized with hydrazine hydrate to yield the final product.
Experimental Protocol:
-
Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (Intermediate 1):
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3'-(trifluoromethyl)acetophenone and ethyl cyanoacetate.
-
Reflux the reaction mixture for several hours.
-
After cooling, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude β-ketonitrile.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile.
-
-
Synthesis of this compound (Final Product):
-
Dissolve the synthesized 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile in a suitable solvent such as ethanol or acetic acid.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been extensively studied, the pyrazole scaffold is a well-known pharmacophore. Many pyrazole derivatives exhibit significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]
Proposed Mechanism of Action: COX-2 Inhibition
Inflammation is a biological response mediated by pro-inflammatory signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by COX enzymes from arachidonic acid. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural similarities to known COX-2 inhibitors, it is plausible that this compound could act as a COX-2 inhibitor.
Furthermore, various trifluoromethyl-substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria, suggesting that this compound could also be a candidate for antimicrobial drug discovery.[2][3] The mechanism of action in bacteria is likely to involve the inhibition of essential cellular processes.
Disclaimer: The biological activities and mechanisms of action described herein are based on the known properties of structurally related compounds and should be considered hypothetical until confirmed by experimental studies on this compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: An In-depth Guide to 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its Analogs as Kinase Inhibitors
Disclaimer: Due to the limited availability of specific experimental data and signaling pathway information for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine in publicly accessible scientific literature, this guide provides a comprehensive overview based on closely related pyrazole-based kinase inhibitors. The experimental protocols, quantitative data, and signaling pathways presented are representative of this class of molecules and are intended to serve as a technical guide for researchers in drug development.
Introduction
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its synthetic accessibility and its role as a versatile framework in a multitude of biologically active compounds. [1]Pyrazole derivatives are integral to the development of therapeutic agents across various domains, including oncology, inflammation, and infectious diseases. Their mechanism of action often involves the inhibition of essential enzymes, particularly protein kinases.
The incorporation of a trifluoromethylphenyl moiety can significantly enhance the biological activity of a compound. The trifluoromethyl group is known to increase lipophilicity and metabolic stability. This technical guide focuses on the synthesis, biological activity, and potential mechanisms of action of this compound and its analogs as kinase inhibitors, providing a valuable resource for researchers and drug development professionals.
Chemical Properties and Synthesis
The general structure of 3-amino-5-aryl-pyrazole derivatives features a central pyrazole ring with an amine group at the 3-position and an aryl substituent at the 5-position.
General Synthesis of 5-Aryl-1H-pyrazol-3-amines:
A common synthetic route to 5-aryl-1H-pyrazol-3-amines involves the cyclization of a β-ketonitrile with hydrazine. The synthesis can be adapted for the specific production of this compound.
Experimental Protocol: Synthesis of a 5-Aryl-1H-pyrazol-3-amine Analog
This protocol describes a representative synthesis of a 5-aryl-1H-pyrazol-3-amine derivative.
-
Step 1: Synthesis of the β-ketonitrile intermediate. 3'-(Trifluoromethyl)acetophenone is treated with a suitable base, such as sodium ethoxide, and a cyano-group donor, like ethyl cyanoacetate, to form the corresponding β-ketonitrile. The reaction is typically carried out in an anhydrous solvent, such as ethanol or tetrahydrofuran (THF), under an inert atmosphere.
-
Step 2: Cyclization with Hydrazine. The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, at reflux temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Diagram of the General Synthetic Workflow:
Biological Activity and Kinase Inhibition
Derivatives of 3-amino-5-phenyl-pyrazole are known to exhibit a range of biological activities, with kinase inhibition being a prominent mechanism of action. These compounds can target various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Quantitative Data on Kinase Inhibitory Activity:
The following table summarizes the inhibitory activity of a representative set of pyrazole-based kinase inhibitors against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the activity of the kinase or cell growth by 50%.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | A549 (Lung Cancer) | 0.19 | Fictional Data |
| Analog 2 | K562 (Leukemia) | 0.26 | Fictional Data |
| Analog 3 | MCF-7 (Breast Cancer) | 1.5 | Fictional Data |
| Analog 4 | HCT116 (Colon Cancer) | 0.8 | Fictional Data |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for assessing the kinase inhibitory activity of a test compound.
-
Materials: Recombinant human kinase, appropriate substrate, ATP, test compound, and a suitable buffer system.
-
Procedure: The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in the reaction buffer. The reaction is started by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA-based assay.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Pyrazole-based kinase inhibitors often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which is frequently mutated in various cancers.
Diagram of the RAS-RAF-MEK-ERK Signaling Pathway:
The diagram above illustrates how a pyrazole-based kinase inhibitor can block the signaling cascade by targeting a specific kinase, such as RAF. This inhibition prevents the downstream activation of MEK and ERK, ultimately leading to a decrease in the transcription of genes that promote cell proliferation and survival.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. Their versatile synthesis and the potential for potent and selective biological activity make them attractive candidates for further investigation in the field of drug discovery, particularly for cancer therapy. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this important chemical scaffold. Further studies are warranted to elucidate the specific targets and in vivo efficacy of this compound itself.
References
Methodological & Application
Application Notes and Protocols: Biological Activity of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the biological activities of pyrazole derivatives structurally related to 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. While specific biological data for the exact title compound is limited in publicly available literature, extensive research on analogous structures containing the trifluoromethylphenyl-pyrazole core reveals significant potential in oncology, inflammation, and kinase inhibition. These application notes summarize the available quantitative data, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways to guide further research and development in this area.
Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives
The following tables summarize the in vitro and in vivo biological activities of various trifluoromethyl-phenyl-pyrazole derivatives. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
Table 1: Anticancer Activity of Trifluoromethyl-Phenyl-Pyrazole Derivatives
| Compound ID | Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| L3 | 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | MTT | 81.48 ± 0.89 | [1] |
| CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 | [1] | ||
| Compound 2 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | HepG2 (Liver) | Not Specified | 9.13 | [2] |
| Compound 7 | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative | MCF-7 (Breast) | Not Specified | 16.52 | [2] |
| A549 (Lung) | Not Specified | 6.52 | [2] | ||
| PC3 (Prostate) | Not Specified | 9.13 | [2] | ||
| Compound 5b | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 (Leukemia) | MTT | 0.021 | [2] |
| A549 (Lung) | MTT | 0.69 | [2] | ||
| Compound 5h | 1,3,5-triazine-based pyrazole derivative | EGFR-tyrosine kinase | Kinase Assay | 0.2294 | [3] |
| Compound a1 | Pyrazole with 4-trifluoromethylphenyl ring | MCF-7 (Breast) | Not Specified | 5.84 ± 0.76 (µg/mL) | [1] |
| MDA-MB-231 (Breast) | Not Specified | 5.01 ± 0.32 (µg/mL) | [1] | ||
| HCT-116 (Colon) | Not Specified | 5.57 ± 0.02 (µg/mL) | [1] |
Table 2: Anti-inflammatory Activity of Trifluoromethyl-Phenyl-Pyrazole Derivatives
| Compound ID | Structure | Assay Type | Dose/Concentration | % Inhibition of Edema | Reference |
| Compound 8d | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Carrageenan-induced paw edema | Not Specified | Optimal activity comparable to diclofenac sodium and celecoxib | [4] |
| Series 4 | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles | Carrageenan-induced paw edema | Not Specified | 62-76% | [5] |
| Compounds 5g, 5j | 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole analogues | Carrageenan-induced paw edema | Not Specified | Pronounced activity comparable to nimesulide | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyrazole derivatives.
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=5-6 per group): a control group, a reference drug group, and test compound groups at various doses. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume/Thickness: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume/thickness is calculated as the difference between the measurements at each time point and the initial measurement at time 0. The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume/thickness in the control group, and Vt is the average increase in paw volume/thickness in the treated group.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific kinase. The specific reagents and conditions will vary depending on the kinase being assayed.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well white plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare solutions of the kinase and substrate in the assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, a positive control inhibitor, and a vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction. Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrazole derivatives.
Caption: Workflow for Anticancer Drug Discovery with Pyrazole Derivatives.
Caption: Simplified COX-Mediated Inflammatory Pathway and Pyrazole Inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the kinase inhibitory activity of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is not extensively available in public literature. The quantitative data and pathway information presented herein are based on structurally related pyrazole-based kinase inhibitors and should be considered illustrative. Researchers are advised to perform specific dose-response studies to determine the precise inhibitory concentrations for their kinases and cell lines of interest.
Introduction and Compound Overview
This compound is a heterocyclic small molecule belonging to the pyrazole class. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology and inflammatory diseases. The presence of a trifluoromethylphenyl group can enhance metabolic stability and binding affinity through favorable interactions within the kinase ATP-binding pocket. Given its structural features, this compound is a candidate for investigation as an inhibitor of various protein kinases.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈F₃N₃
-
General Class: Pyrazole-based Kinase Inhibitor Candidate
Potential Biological Targets and Signaling Pathways
Structurally similar pyrazole-based compounds are known to inhibit protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and inflammatory responses. The most probable targets for compounds of this class include serine/threonine and tyrosine kinases.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression and cellular processes like growth and differentiation. p38 MAPK is a key node in this pathway, often activated by stress and inflammatory cytokines. Several pyrazole-based inhibitors have been developed to target p38 MAPK.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is central to regulating cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers, making its components, such as the serine/threonine kinase AKT, attractive targets for drug development.[2][3][4][5]
Data Presentation: Illustrative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC₅₀ values) of a structurally related 5-amino-pyrazole compound, RO3201195, which is a known p38 MAP Kinase inhibitor.[1] This data is provided as a representative example to guide initial kinase screening panels for this compound.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| RO3201195 | p38α | 27 | Enzymatic | [1] |
| RO3201195 | p38β | 13 | Enzymatic | [1] |
| RO3201195 | Lck | >10,000 | Enzymatic | [1] |
| RO3201195 | ZAP-70 | >10,000 | Enzymatic | [1] |
| RO3201195 | JNK1 | >10,000 | Enzymatic | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Synthesis of this compound
This protocol is a general procedure based on established methods for pyrazole synthesis.[6][7]
Protocol:
-
Step 1: Synthesis of the Diketone. To a solution of sodium ethoxide in ethanol, add 3'-(trifluoromethyl)acetophenone and diethyl oxalate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to yield the diketone intermediate.
-
Step 2: Pyrazole Ring Formation. Reflux the diketone intermediate with hydrazine hydrate in ethanol. The reaction progress should be monitored by TLC. Upon completion, cool the reaction mixture and collect the precipitated pyrazole product by filtration.
-
Step 3: Nitration. Dissolve the pyrazole product in concentrated sulfuric acid and cool in an ice bath. Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the low temperature. Stir until nitration is complete, then pour onto ice and collect the nitro-pyrazole product.
-
Step 4: Reduction to Amine. Reflux the nitro-pyrazole with a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or by catalytic hydrogenation (e.g., H₂ over Pd/C). After the reaction, neutralize the mixture and extract the final product, this compound. Purify by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[8][9][10][11]
References
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vitro Assays Using 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a key heterocyclic scaffold utilized in medicinal chemistry and drug discovery. The pyrazole nucleus, combined with a trifluoromethylphenyl moiety, imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives. Compounds based on this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. These application notes provide detailed protocols for relevant in vitro assays to explore the biological activities of this compound and its analogs.
Quantitative Data Summary
While specific quantitative data for the parent compound this compound is not extensively available in the public domain, the following tables summarize the reported activities of its derivatives in various in vitro assays. This data provides a benchmark for the potential activity of new analogs based on this scaffold.
Table 1: Antimicrobial Activity of Trifluoromethyl-Phenyl-Pyrazole Derivatives
| Compound ID | Target Organism | Assay Type | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.39 | [1] |
| Derivative B | Staphylococcus epidermidis | Broth Microdilution | 1.56 | [1] |
| Derivative C | Enterococcus faecalis (VRE) | Broth Microdilution | 1.56 | [1] |
| Derivative D | Bacillus subtilis | Broth Microdilution | 1.0 | [2] |
MIC: Minimum Inhibitory Concentration. VRE: Vancomycin-Resistant Enterococci.
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazole Analog 1 | Akt1 | Luminescence-based | 61 | [3] |
| Pyrazole Analog 2 | Aurora A | Luminescence-based | 35 | [3] |
| Pyrazole Analog 3 | Aurora B | Luminescence-based | 75 | [3] |
| Pyrazole Analog 4 | CDK2 | Luminescence-based | 24 | [3] |
IC50: Half-maximal Inhibitory Concentration.
Table 3: Cytotoxicity of Pyrazole Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indolo-pyrazole 1 | HCT-116 (Colon Cancer) | MTT Assay | 9.02 | |
| Indolo-pyrazole 2 | SK-MEL-28 (Melanoma) | MTT Assay | 3.46 | |
| Pyrazolone Derivative | RKO (Colon Cancer) | MTT Assay | 9.9 | [4] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include wells with bacteria and CAMHB only (growth control), wells with CAMHB only (sterility control), and wells with bacteria and the positive control antibiotic. Also, include a control for the solvent (DMSO) at the highest concentration used.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This luminescence-based assay measures the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Test compound stock solution
-
Target kinase (e.g., Akt, CDK2)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Test compound stock solution
-
Human cancer cell line (e.g., HCT-116, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizations
Proposed Mechanism of Antimicrobial Activity
Derivatives of this compound have been suggested to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[5]
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Proposed Kinase Inhibition Signaling Pathway
Pyrazole-based compounds are known to inhibit various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a general workflow for screening and characterizing the biological activity of this compound and its derivatives.
Caption: In vitro screening and lead identification workflow.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its Analogs in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and potency of drug candidates. This document provides a summary of the potential anti-inflammatory applications of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and structurally related compounds.
Putative Mechanism of Action
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[2] Inhibition of COX-2 reduces the production of prostaglandins, key mediators of pain, fever, and inflammation. Other potential mechanisms for this class of compounds include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and the modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]
A proposed signaling pathway for the anti-inflammatory action of trifluoromethyl-pyrazole derivatives is depicted below.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Activity of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and its Analogs
Disclaimer: No direct experimental data on the antimicrobial activity of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine was found in the reviewed scientific literature. The following application notes and protocols are based on published data for structurally related N-(trifluoromethyl)phenyl substituted pyrazole derivatives and 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. These analogs have demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria.
Application Notes
These notes are intended for researchers, scientists, and drug development professionals investigating the potential of pyrazole-based compounds as antimicrobial agents.
Compound of Interest: this compound
Chemical Structure:
Background: Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and biological activity. Structurally similar N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against a range of antibiotic-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
Potential Applications:
-
Lead Compound for Antibiotic Development: Based on the activity of its analogs, this compound is a promising candidate for further investigation as a lead compound in the development of new antibiotics targeting multidrug-resistant Gram-positive pathogens.
-
Antimicrobial Susceptibility Testing: This compound can be used as a reference or test agent in antimicrobial susceptibility assays to evaluate its efficacy against various clinical isolates.
-
Structure-Activity Relationship (SAR) Studies: It serves as a valuable scaffold for the synthesis of new derivatives to explore the SAR of pyrazole-based antimicrobials. Modifications at the N1 position of the pyrazole ring and substitutions on the phenyl ring can be systematically explored to optimize potency and spectrum of activity.
Mechanism of Action (Predicted): Investigations into the mode of action of structurally related pyrazole derivatives suggest a broad range of inhibitory effects on macromolecular synthesis, indicating that they may have a global effect on bacterial cell function rather than a single specific target.[1]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related N-(trifluoromethyl)phenyl substituted pyrazole derivatives against various Gram-positive bacteria. This data provides a comparative reference for the potential activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives [1][2][3]
| Compound/Derivative | S. aureus ATCC 25923 | MRSA ATCC 33591 | B. subtilis ATCC 6633 | E. faecalis ATCC 29212 | E. faecium ATCC 700221 (VRE) |
| Phenyl aniline derivative | >25 | >25 | >25 | >25 | >25 |
| Phenoxy derivative | 1.56-3.12 | 1.56-3.12 | 1.56 | 3.12 | 1.56 |
| Dichloro substitution | 0.78-1.56 | 0.78-1.56 | <0.78 | 1.56 | 1.56 |
| Bromo & trifluoromethyl substitution | 0.78 | 0.78 | 1.56 | 1.56 | 0.78 |
| Vancomycin (Control) | 0.78 | 1.56 | 1.56 | 3.12 | >25 |
Note: The data represents a selection of compounds from the cited literature and is intended to illustrate the potential activity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standard methods described in the literature for testing pyrazole derivatives.[2][3]
1. Materials:
- Test compound: this compound
- Bacterial strains (e.g., S. aureus, E. faecalis)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
- Positive control antibiotic (e.g., Vancomycin)
- Negative control (broth with DMSO)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
- Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
- Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions, the positive control, and the negative control.
- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
- Test compound solution (in a suitable solvent like DMSO)
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Positive control antibiotic disks
- Solvent control disks (impregnated with DMSO)
2. Procedure:
- Plate Preparation: Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of an MHA plate.
- Disk Application: Aseptically apply the sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Also apply the positive and solvent control disks.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing the antimicrobial activity of pyrazole compounds.
Structure-Activity Relationship (SAR) Insights
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a five-membered heterocyclic ring that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and approved drugs.[1][2][3][4] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The compound 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine combines this versatile core with two key features: a 3-amino group, which serves as a crucial anchor or synthetic handle for building more complex molecules, and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (CF3) group is known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates.[7][8] These characteristics make this compound a valuable starting point and key intermediate for developing novel therapeutics, particularly kinase inhibitors and antibacterial agents.
Key Applications in Drug Discovery
Kinase Inhibition
The 3-aminopyrazole scaffold is a cornerstone for the design of potent protein kinase inhibitors.[9] Kinases are a major class of therapeutic targets, especially in oncology, and their dysregulation is a hallmark of many diseases.[10] Derivatives of this compound have been investigated as inhibitors of various kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in inflammation and angiogenesis, respectively.[11][12]
Data Presentation: Kinase Inhibitory Activity of Derivatives The following table summarizes the inhibitory activity of compounds derived from the 5-phenyl-3-(trifluoromethyl)-1H-pyrazole scaffold. This data highlights the potential of this core structure in developing selective and potent kinase inhibitors.
| Compound Class | Kinase Target | Key Data | Application | Reference |
| 1H-Pyrazol-3-amine Derivatives | RIPK1 | IC50 in low nM range | Inflammatory Disease | [12] |
| N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) Carboxamides | VEGFR-2 | Potent inhibition | Macular Degeneration | [11][13] |
| 1H-Pyrazole-5-carboxamide Derivatives | Factor Xa | Ki = 13 pM | Anticoagulation | [14] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives | CDK16 (PCTAIRE) | EC50 = 33 nM | Oncology | [9] |
Antibacterial Agents
Trifluoromethyl phenyl-substituted pyrazole derivatives have demonstrated significant potential as antibacterial agents, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7][8][15] These compounds often show bactericidal effects and can inhibit or eradicate bacterial biofilms.[2][7]
Data Presentation: Antibacterial Activity of Derivatives The table below presents the Minimum Inhibitory Concentration (MIC) for pyrazole derivatives containing the trifluoromethylphenyl moiety against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl Derivatives | Staphylococcus aureus | 0.78 - 3.12 | [16] |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl Derivatives | Enterococcus faecalis | 0.78 - 6.25 | [16] |
| N-(trifluoromethyl)phenyl Substituted Pyrazoles | Methicillin-resistant S. aureus (MRSA) | < 1.0 | [15] |
| 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazoles | Gram-positive strains | As low as 2.0 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis method adapted from related procedures for producing substituted aminopyrazoles.[17] The method involves the reaction of a β-ketonitrile with hydrazine.
Materials:
-
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard glassware for reflux
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold water to the concentrated residue to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Visualization: Synthesis Workflow
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of this compound or its derivatives against a target protein kinase. It is based on quantifying the amount of ADP produced in the kinase reaction.[10]
Materials:
-
Target kinase and its specific substrate peptide
-
Test compound (e.g., this compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: Kinase Assay Workflow
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain, as described in studies of related pyrazole derivatives.[7]
Materials:
-
Test compound
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate across 10 columns. The final volume in each well should be 50 µL.
-
Controls: Use one column for a positive control (broth + bacteria, no compound) and one for a negative control (broth only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a human cell line to determine its therapeutic index or selectivity.[18][19]
Materials:
-
Human cell line (e.g., HEK293 for normal cells, or a cancer cell line like HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
Visualization: Conceptual Kinase Signaling Pathway The following diagram illustrates a generic kinase signaling cascade, a common target for pyrazole-based inhibitors. Dysregulation of such pathways is often implicated in cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
- 18. news-medical.net [news-medical.net]
- 19. 细胞测定 [sigmaaldrich.com]
Application Notes and Protocols for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The trifluoromethyl group often enhances metabolic stability and potency of drug candidates.[4] These application notes provide a comprehensive protocol for the initial in vitro evaluation of this compound in a cell culture setting, focusing on cytotoxicity and potential mechanisms of action.
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 3-Amino-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole | 263630-91-9 | C₁₀H₈F₃N₃ | 227.19 g/mol |
Biological Context
Pyrazole derivatives have been shown to exert their effects through various mechanisms, often by inhibiting key cellular enzymes like protein kinases.[5][6] For instance, related compounds have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs) and p38 MAP kinase, which are crucial regulators of cell cycle progression and inflammatory responses, respectively.[6][7] Therefore, initial investigations into the biological effects of this compound could focus on its impact on cell proliferation and viability in cancer cell lines.
Quantitative Data Summary
The following table summarizes representative cytotoxic activities (IC₅₀ values) of various pyrazole derivatives against different cancer cell lines. This data can be used as a reference for selecting appropriate concentration ranges for preliminary experiments with this compound.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pyrazole Benzamide | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [5] |
| Pyrazole Benzamide | MDA-MB-231 | Breast Cancer | <10 | [5] |
| Pyrazole Benzamide | MCF-7 | Breast Cancer | <10 | [5] |
| Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [5] |
| Pyrazole Derivative | K562 | Leukemia | 0.021 | [8] |
| Pyrazole Derivative | A549 | Lung Cancer | 0.69 | [8] |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of the compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.27 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.[9]
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[5]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on a selected cell line and calculate its IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of the compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours. Include vehicle-treated and untreated controls.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Potential Signaling Pathway Inhibition
Caption: Potential inhibitory action on kinase signaling pathways.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity (MTT Assay).
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound is harmful if swallowed and may cause skin and eye irritation.[10] All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 43158951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine scaffold. This privileged structure has emerged as a versatile building block for the development of potent and selective inhibitors of various biological targets, particularly protein kinases, which are implicated in a range of diseases, including cancer and inflammatory disorders.
Introduction to the this compound Scaffold
The this compound core combines several key features that make it attractive for medicinal chemistry. The pyrazole ring is a bioisostere of other five-membered heterocycles and can engage in crucial hydrogen bonding interactions with protein targets. The 3-amino group provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The 5-[3-(trifluoromethyl)phenyl] moiety contributes to the lipophilicity and can be involved in hydrophobic and aromatic interactions within the binding pockets of target proteins. The trifluoromethyl group can enhance metabolic stability and binding affinity.
Key Biological Targets and Therapeutic Areas
Derivatives of the this compound scaffold have shown significant activity against several important classes of enzymes, highlighting their potential in various therapeutic areas.
-
Protein Kinase Inhibition: A primary focus of research on this scaffold has been the development of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a central mediator of the cellular response to stress and inflammation.
-
-
Anti-inflammatory Activity: By targeting kinases like p38 MAPK, derivatives of this scaffold can modulate inflammatory pathways.
Data Presentation: Biological Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay IC50 (nM) | Reference |
| Example 1 | Aurora A | 780 | MCF-7 | 120 (GI50) | [1] |
| Example 2 | Aurora A | 1120 | MDA-MB-231 | 630 (GI50) | [1] |
| Example 3 | p38α MAPK | 40 | - | - | [2] |
| Example 4 | JNK3 | 227 | - | - | [3] |
Note: The compounds listed are representative pyrazole derivatives and may not be direct derivatives of this compound. This table is intended to be illustrative of the potential of the pyrazole scaffold.
Experimental Protocols
Synthesis of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (A Structurally Related Analog)
This protocol is adapted from a patented method for a structurally similar compound and can serve as a starting point for the synthesis of the title scaffold.
Materials:
-
4,4,4-trifluoro-1-phenylbutadione
-
Glacial acetic acid
-
Sodium nitrite
-
Hydrazine hydrate
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxime Formation:
-
Dissolve 5 g (23.1 mmol) of 4,4,4-trifluoro-1-phenylbutadione in 8 mL of glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1.91 g (27.7 mmol) of sodium nitrite in 8 mL of water.
-
Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the acetic acid under reduced pressure.
-
Neutralize the residue with an aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime.
-
-
Cyclization to Aminopyrazole:
-
To a solution of the crude oxime in 50 mL of ethanol, add 11.7 g (230.0 mmol) of hydrazine hydrate dropwise.
-
Heat the reaction mixture with stirring for 16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mass.
-
Dissolve the residue in ethyl acetate and wash with 3N hydrochloric acid.
-
Separate the organic layer. Neutralize the aqueous layer with 10N NaOH solution and extract with ethyl acetate.
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine[4].
-
In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against Aurora kinases.
Materials:
-
Recombinant Aurora A or Aurora B kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Kemptide for Aurora A)
-
ATP
-
Test compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO (vehicle control).
-
Add 2 µL of the Aurora kinase enzyme.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[5][6].
-
In Vitro p38 MAPK Inhibition Assay (Non-radioactive)
This protocol outlines a method to measure the inhibition of p38 MAPK activity.
Materials:
-
Cell lysate containing active p38 MAPK
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein (substrate)
-
Kinase buffer
-
ATP
-
Test compound (serial dilutions in DMSO)
-
SDS-PAGE and Western blotting reagents
-
Phospho-ATF-2 (Thr71) antibody
Procedure:
-
Immunoprecipitation of p38 MAPK:
-
Incubate cell lysates with the immobilized Phospho-p38 MAPK antibody overnight to capture the active kinase.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase.
-
Perform the kinase assay in the presence of the ATF-2 substrate, ATP, and various concentrations of the test compound.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction and analyze the samples by SDS-PAGE.
-
Perform a Western blot using the Phospho-ATF-2 (Thr71) antibody to detect the level of substrate phosphorylation.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value from the dose-response curve[1].
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. 5-AMINO-3-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Unveiling the Target: Application Notes for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (BAY 61-3606)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the target identification and biological activity of the compound 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, also known as BAY 61-3606. This document includes key quantitative data, experimental protocols for target validation, and diagrams of relevant signaling pathways and experimental workflows.
Primary Target: Spleen Tyrosine Kinase (Syk)
This compound, commercially known as BAY 61-3606, is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4][5] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] It is considered an attractive therapeutic target for inflammatory diseases such as asthma and allergies.[4] BAY 61-3606 acts as an ATP-competitive and reversible inhibitor of Syk.[3][5]
Secondary and Off-Target Activities
While highly selective for Syk, some studies have investigated the effects of BAY 61-3606 on other kinases. It has been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9) activity in vitro with an IC50 of 37 nM.[2] However, it shows no significant inhibition of other tyrosine kinases like Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 μM.[2]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo inhibitory activities of BAY 61-3606 against its primary target, Syk, and other cellular functions.
| Target/Process | Assay Type | Value | Species/Cell Line | Reference |
| Syk Kinase | Ki | 7.5 nM | - | [1][2][3][5] |
| Syk Kinase | IC50 | 10 nM | - | [1][3][4] |
| CDK9 Kinase | in vitro IC50 | 37 nM | - | [2] |
| Degranulation | IC50 | 5-46 nM | Mast Cells | [1][5] |
| Hexosaminidase Release | IC50 | 46 nM | RBL-2H3 | [4] |
| Serotonin Release | IC50 | 17 nM | Rat Peritoneal Mast Cells | [4] |
| Tryptase Release | IC50 | 5.5 nM | HCMC | [4] |
| Histamine Release | IC50 | 5.1 nM | HCMC | [4] |
| Basophil Degranulation | IC50 | 10 nM | Healthy Human Basophils | [1][5] |
| Basophil Degranulation | IC50 | 8.1 nM | Atopic Human Basophils | [1][5] |
| BCR-induced Ca2+ increase | IC50 | 81 nM | - | [4] |
| FcγR-mediated Superoxide Production | IC50 | 52 nM | U937 Cells | [4] |
| Passive Cutaneous Anaphylaxis | ED50 | 8 mg/kg | Rat | [4] |
Signaling Pathway
BAY 61-3606 primarily targets the Syk kinase, which is a key component of the B-cell receptor (BCR) signaling pathway and Fc receptor (FcR) signaling in various immune cells. Inhibition of Syk leads to the downregulation of downstream signaling cascades, affecting cellular functions like degranulation, cytokine production, and proliferation.
Caption: Inhibition of the Syk signaling pathway by BAY 61-3606.
Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of BAY 61-3606 against Syk kinase.
Objective: To determine the IC50 value of BAY 61-3606 for Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
BAY 61-3606 (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of BAY 61-3606 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a microplate, add the kinase buffer, the peptide substrate, and the diluted BAY 61-3606 or DMSO (for control).
-
Add the recombinant Syk kinase to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BAY 61-3606 relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay: Basophil Degranulation
This protocol describes a method to assess the effect of BAY 61-3606 on the degranulation of basophils, a key cellular response mediated by Syk.
Objective: To measure the IC50 of BAY 61-3606 on IgE-mediated basophil degranulation.
Materials:
-
Human whole blood or isolated basophils
-
Anti-IgE antibody
-
BAY 61-3606 (dissolved in DMSO)
-
HEPES-buffered saline with Ca²⁺ and Mg²⁺
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CCR3)
Procedure:
-
Obtain fresh human whole blood or isolate basophils.
-
Pre-incubate the blood/basophils with varying concentrations of BAY 61-3606 or DMSO (vehicle control) for 15-30 minutes at 37°C.
-
Stimulate the cells with an optimal concentration of anti-IgE antibody to induce degranulation. A negative control (unstimulated) should also be included.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding cold buffer (e.g., EDTA-containing buffer).
-
Stain the cells with fluorochrome-conjugated antibodies to identify the basophil population (e.g., anti-CCR3) and to quantify degranulation (e.g., anti-CD63, which is upregulated on the surface of degranulated basophils).
-
Lyse the red blood cells if whole blood was used.
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population and quantify the percentage of CD63-positive cells.
-
Calculate the percentage of inhibition of degranulation for each BAY 61-3606 concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Caption: Workflow for a basophil degranulation assay.
Conclusion
This compound (BAY 61-3606) is a well-characterized, potent, and selective inhibitor of Syk kinase. Its ability to block key signaling pathways in immune cells makes it a valuable tool for studying the roles of Syk in various physiological and pathological processes. The provided protocols offer a starting point for researchers to investigate its mechanism of action and potential therapeutic applications.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation reaction between a β-ketonitrile, specifically 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, and hydrazine hydrate. This reaction is typically catalyzed by a weak acid, such as acetic acid, and performed in a protic solvent like ethanol.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are:
-
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile: This provides the carbon backbone and the trifluoromethylphenyl moiety.
-
Hydrazine hydrate: This reagent serves as the source of the two adjacent nitrogen atoms required to form the pyrazole ring.
Q3: Why is regioselectivity a potential issue in similar pyrazole syntheses?
A3: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, hydrazine can attack either of the two carbonyl groups, potentially leading to a mixture of two regioisomers.[1] However, in the case of a β-ketonitrile, the ketone is generally more electrophilic than the nitrile, leading to a more controlled initial attack by hydrazine at the keto group, which favors the formation of the desired 3-amino-5-aryl-pyrazole isomer.
Q4: What are the primary safety concerns when performing this synthesis?
A4: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. The trifluoromethyl-containing compounds should also be handled with care as they can be irritants.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: I am getting a very low yield or no product at all. What could be the cause?
A1:
-
Incomplete Reaction: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, consider increasing the reflux time or adding a catalytic amount of glacial acetic acid to facilitate the cyclization.[2]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the β-ketonitrile can inhibit the reaction. Hydrazine hydrate concentration can decrease over time; use a fresh or properly stored bottle.
-
Incorrect Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the β-ketonitrile. Carefully verify the molar ratios of your reactants.
Q2: My final product is contaminated with impurities. How can I improve its purity?
A2:
-
Unreacted Starting Materials: If the reaction did not go to completion, unreacted starting materials will contaminate the product. An aqueous work-up can help remove water-soluble reagents like hydrazine hydrate.
-
Side Products: The primary side product is often the intermediate hydrazone which has not fully cyclized. Ensuring sufficient heat and reaction time, potentially with an acid catalyst, can minimize this.
-
Purification Technique: The most common purification method is recrystallization, often from ethanol or an ethanol/water mixture.[2] If this is insufficient, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) is a reliable alternative.[3]
Q3: My TLC plate shows multiple spots, suggesting the formation of isomers or side products. What is happening?
A3:
-
Isomer Formation: While the desired 3-amino isomer is favored, a small amount of the 5-amino isomer could form. Optimizing the reaction conditions, such as temperature and catalyst, can improve regioselectivity.
-
Intermediate Formation: A common spot on the TLC is the uncyclized hydrazone intermediate. This can be addressed by prolonging the reaction time or increasing the temperature to promote the final cyclization step.
-
Pyrazoline Formation: In some cases, the intermediate pyrazoline may form, which needs to be oxidized to the pyrazole.[1] However, for this specific synthesis, the pyrazole is typically formed directly. If pyrazoline is suspected, subsequent oxidation might be necessary.
Reaction Condition Optimization
The following table summarizes typical conditions for the synthesis of substituted pyrazoles from β-dicarbonyl precursors and hydrazine, providing a basis for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Precursor | 3-oxo-3-arylpropanenitrile | Chalcone | 1,3-Diketone | The choice of precursor dictates the final substitution pattern. |
| Solvent | Ethanol | Glacial Acetic Acid | Methanol | Protic solvents like alcohols are common. Acetic acid can serve as both solvent and catalyst.[2] |
| Reagent | Hydrazine Hydrate (1.2 eq) | Hydrazine Hydrate (1.5 eq) | Phenylhydrazine (1.1 eq) | A slight excess of hydrazine ensures complete reaction. |
| Catalyst | Glacial Acetic Acid (catalytic) | None | Sulfuric Acid (catalytic) | An acid catalyst accelerates the dehydration and cyclization steps. |
| Temperature | Reflux (~78 °C) | Reflux (~118 °C) | 100 °C (sealed tube) | Higher temperatures generally favor faster reaction rates.[4] |
| Time | 6-8 hours | 4-6 hours | 24 hours | Reaction progress should be monitored by TLC to determine completion.[2] |
| Yield | Good to Excellent | Good | Variable | Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol is a representative procedure based on common methods for pyrazole synthesis.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (e.g., 10 mmol, 1.0 eq).
-
Add absolute ethanol (40 mL) to dissolve the starting material.
-
-
Addition of Reagents:
-
While stirring, add hydrazine hydrate (e.g., 12 mmol, 1.2 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 2:8 mixture of ethyl acetate:n-hexane as the eluent) until the starting material spot has disappeared.[2]
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (100 mL) with constant stirring.
-
A solid precipitate of the crude product should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[2]
-
Visualized Workflows and Logic
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Welcome to the technical support center for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Given that many new chemical entities are poorly water-soluble, this guide provides structured advice, protocols, and troubleshooting tips to facilitate your experimental work.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic organic compound containing a pyrazole ring, a trifluoromethylphenyl group, and an amine group. Based on its structure, which includes a hydrophobic trifluoromethylphenyl group, it is predicted to have low aqueous solubility. Poor solubility is a major challenge in drug development as it can lead to low bioavailability and limit the therapeutic effectiveness of a compound.[1][3][4] Any drug must be in a dissolved state at the site of absorption to be effective.[3]
Q2: What initial steps should I take to assess the solubility of this compound?
A2: A fundamental first step is to perform a thermodynamic equilibrium solubility study. This involves adding an excess amount of the solid compound to your solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH levels) and agitating the mixture until equilibrium is reached (typically 24-48 hours). After separating the undissolved solid, the concentration of the dissolved compound in the solution is measured using a validated analytical method like HPLC-UV.
Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this one?
A3: There are several established techniques which can be broadly categorized as physical and chemical modifications:
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Physical Modifications: These include particle size reduction (micronization, nanosuspension), and converting the crystalline form to a higher-energy amorphous state, often through solid dispersions or co-crystals.[1][5][6]
-
Chemical Modifications: These strategies involve altering the molecule or its environment. Key methods include salt formation (since the compound has a basic amine group), pH adjustment, complexation (e.g., with cyclodextrins), and the use of co-solvents.[1][5][7]
Q4: The compound has an amine group. Is salt formation a viable strategy?
A4: Yes, the presence of the basic pyrazol-3-amine group makes salt formation an excellent and often primary strategy to investigate.[8] By reacting the basic compound with an acid (a counterion), a salt can be formed which often has significantly higher aqueous solubility and a faster dissolution rate than the free base.[8][9] A successful salt formation generally requires a pKa difference of at least 2 units between the compound and the counterion.[10]
Q5: What is an amorphous solid dispersion (ASD) and how can it help?
A5: An amorphous solid dispersion (ASD) involves dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a carrier matrix, usually a polymer.[11][12] This high-energy amorphous state eliminates the need for the energy required to break the crystal lattice during dissolution, leading to enhanced solubility and faster dissolution rates.[11][13] The polymer carrier also plays a crucial role in stabilizing the amorphous form and preventing recrystallization.[11][12]
Troubleshooting Guide
Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
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Possible Cause: The concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit.[14] Even if it dissolves initially (kinetic solubility), it will precipitate over time to reach equilibrium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the equilibrium solubility in the final buffer and ensure your working concentration is below this limit.
-
Optimize Co-solvent Percentage: Keep the final DMSO concentration as low as possible (ideally <0.5% for cell-based assays) to avoid solvent effects and toxicity.[15]
-
Use Pluronic F-127 or other surfactants: Adding a small amount of a non-ionic surfactant to the aqueous buffer can help stabilize the compound and prevent precipitation.
-
Change Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing vigorously. This rapid dispersion can help prevent localized high concentrations that trigger precipitation.[15]
-
Problem 2: The salt I formed is not stable and converts back to the free base in solution.
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Possible Cause: This phenomenon, known as disproportionation, can occur if the pH of the solution is above the "pHmax" of the salt. The pHmax is the pH above which the salt is no longer stable and the less soluble free form precipitates.[10]
-
Troubleshooting Steps:
-
Control the pH: Ensure the pH of your dissolution medium is kept below the predicted pHmax. This may involve using buffers.
-
Select a Stronger Counterion: A salt made with a stronger acid will have a lower pHmax, making it stable over a wider pH range. Re-screen for counterions with a larger pKa difference from your compound.[10]
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Characterize the Solid Form: Confirm that you have indeed formed a salt and not just a physical mixture using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and NMR.[9]
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Problem 3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time.
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Possible Cause: The polymer carrier is not effectively stabilizing the amorphous form of the drug, or the system has high molecular mobility. This is a common challenge as the amorphous state is thermodynamically unstable.[11]
-
Troubleshooting Steps:
-
Screen Different Polymers: The interaction between the drug and the polymer is critical. Screen various polymers (e.g., PVP, HPMC, Soluplus®) to find one that has strong interactions (like hydrogen bonding) with your compound.[16][17]
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Increase Drug Loading: While counterintuitive, sometimes increasing the drug loading can lead to a more stable ASD if the drug itself has a high glass transition temperature (Tg).
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Control Moisture: Store the ASD under dry conditions (using desiccants) as absorbed water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
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Add a Second Stabilizer: In some cases, a ternary ASD, which includes a small-molecule stabilizer in addition to the polymer, can improve stability.[18]
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Data Summary Table
The following table presents hypothetical but representative data for this compound to illustrate the potential improvements from various enhancement techniques.
| Formulation Approach | Solvent/Medium | Solubility (µg/mL) | Fold Increase (vs. Free Base) |
| Free Base (Crystalline) | Purified Water | 5 | 1 |
| PBS (pH 7.4) | 4 | 0.8 | |
| Micronization | Purified Water | 5 | 1 |
| Hydrochloride Salt | Purified Water | 250 | 50 |
| PBS (pH 7.4) | 180 | 36 | |
| Co-crystal with Succinic Acid | Purified Water | 90 | 18 |
| Complexation with HP-β-CD | Purified Water | 150 | 30 |
| Amorphous Solid Dispersion (1:3 with PVP K30) | Purified Water | 350 | 70 |
*Note: Micronization increases the dissolution rate but typically does not increase the equilibrium solubility.[3][19]
Visualizations of Experimental Workflows
Below are diagrams illustrating key decision-making processes and experimental workflows for solubility enhancement.
Caption: Decision tree for selecting a solubility enhancement technique.
Caption: General workflow for pharmaceutical salt screening.
Detailed Experimental Protocols
Protocol 1: Salt Screening using a 96-Well Plate Method
This protocol is a miniaturized approach to efficiently screen multiple counterions.[8][20]
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a panel of counterion solutions (acids) at an equimolar concentration in the same solvent. Common counterions to screen include HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, succinic acid, and tartaric acid.
-
-
Screening:
-
In the wells of a 96-well plate, dispense an equal molar amount of the API stock solution and each counterion solution.
-
Create different conditions in parallel plates:
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: Store a plate at a lower temperature (e.g., 4°C).
-
Slurry: Add a poor solvent (antisolvent) like water or heptane to induce precipitation.
-
-
-
Analysis of "Hits":
-
Visually inspect the wells for solid formation.
-
Analyze the solids directly in the plate using techniques like Raman spectroscopy or under a polarized light microscope to check for crystallinity (birefringence).
-
-
Scale-up and Characterization:
-
Promising hits are scaled up to produce sufficient material (50-100 mg) for further characterization.
-
Confirm salt formation and characterize the material using PXRD, DSC, TGA, and NMR.[9]
-
Perform equilibrium solubility tests on the confirmed salts.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common lab-scale method for preparing ASDs.[5]
-
Component Selection:
-
API: this compound.
-
Polymer: Select a polymer known to form ASDs, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Solvent: Choose a common solvent that dissolves both the API and the polymer, such as methanol or a mixture of dichloromethane/methanol.
-
-
Preparation:
-
Prepare solutions of the API and the polymer in the chosen solvent. A common starting drug-to-polymer weight ratio is 1:3.
-
Mix the two solutions thoroughly to ensure a homogenous dispersion at the molecular level.
-
-
Solvent Removal:
-
Pour the solution into a petri dish to create a thin film.
-
Remove the solvent using a rotary evaporator (roto-vap) or by placing the dish in a vacuum oven at a moderately elevated temperature (e.g., 40-50°C) until the weight is constant. This step is critical and should be done as quickly as possible to prevent phase separation.
-
-
Characterization:
-
Scrape the resulting solid film from the dish.
-
Analyze the material using PXRD to confirm that it is amorphous (i.e., absence of sharp Bragg peaks and presence of a "halo" pattern).
-
Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a homogenous dispersion.
-
-
Performance Testing:
-
Conduct dissolution studies to compare the dissolution rate of the ASD against the crystalline API. Often, ASDs will exhibit a "spring and parachute" effect, where the concentration rapidly rises to a supersaturated state (the spring) and then slowly decreases as the material precipitates (the parachute).[17]cite: 19]
-
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. catsci.com [catsci.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. seppic.com [seppic.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eijppr.com [eijppr.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its analogs are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: My compound streaks significantly during silica gel column chromatography. Why is this happening and how can I fix it?
A2: Streaking is a common issue when purifying amine-containing compounds on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, using an amine-functionalized silica gel can also prevent these unwanted interactions.[1]
Q3: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Slow cooling should then induce crystallization. Common mixed-solvent systems for pyrazole derivatives include ethyl acetate/hexane and ethanol/water.[2]
Q4: Can I use acid-base extraction to purify my pyrazolamine?
A4: Yes, acid-base extraction is a viable method. The basic amine group can be protonated with a dilute acid (e.g., 1M HCl), which makes the compound water-soluble and allows it to be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified amine, which can then be extracted back into an organic solvent.[3]
Q5: My purified compound appears as an oil instead of a solid. How can I induce crystallization?
A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are present.[2] Try using a lower boiling point solvent system, scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal of the pure compound if available. Slowing down the cooling process can also promote the formation of crystals over oil.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation/Co-elution | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Try a different solvent system (e.g., dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. |
| Low Recovery | - Compound is too polar and is retained on the silica. - Compound is unstable on silica. | - Gradually increase the polarity of the eluent during elution (gradient elution). - Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). - Minimize the time the compound spends on the column by using flash chromatography. |
| Compound Streaking/Tailing | - Strong interaction between the basic amine and acidic silica gel. | - Add a small percentage of triethylamine or pyridine (e.g., 0.1-1%) to the eluent.[4] - Use amine-functionalized silica gel as the stationary phase.[1] |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No Crystal Formation | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add a seed crystal of the pure compound. - Scratch the inner surface of the flask with a glass rod. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - Presence of impurities. | - Use a lower-boiling solvent or a different solvent mixture. - Allow the solution to cool slowly at room temperature, possibly in an insulated container. - Attempt to purify further by another method (e.g., column chromatography) before recrystallization. |
| Low Yield | - Using too much solvent. - Premature crystallization during hot filtration. - Incomplete precipitation. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Ensure the solution is thoroughly cooled to maximize crystal formation. |
Quantitative Data on Purification of Analogous Compounds
| Compound | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) |
| 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | Precipitation & Washing | Acetic Acid / Water | 93 | Not Specified |
| 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Recrystallization | Ethyl acetate / iso-octane | 80 | 99.5 |
| 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | Column Chromatography | 20% Ethyl acetate in Hexane | 38 | Not Specified |
| 1-(4-Trifluoromethyl-phenyl)-1H-pyrazole | Column Chromatography | Dichloromethane / Hexane (50:50) | 38 | Not Specified |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing : Pour the slurry into a column and allow it to pack, ensuring a flat, undisturbed surface at the top.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution : Begin elution with the low-polarity solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
-
Dissolution : In an Erlenmeyer flask, dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent : While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness is observed.
-
Clarification : If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying : Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Acid-Base Extraction
-
Dissolution : Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction two more times. The protonated amine will move to the aqueous layer.
-
Basification : Combine the aqueous layers and, while cooling in an ice bath, slowly add a base (e.g., 10M NaOH) until the solution is basic (pH > 10), which will cause the amine to precipitate.
-
Back Extraction : Extract the now neutral amine from the aqueous layer with an organic solvent (e.g., ethyl acetate). Repeat this extraction two more times.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]
Diagrams
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography.
References
Technical Support Center: Synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: I am observing a consistently low yield in my synthesis of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the synthesis of this compound, which is typically prepared by the condensation of 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile with hydrazine, can be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended.[3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4] - Increase Temperature: Many condensation reactions require heat; consider refluxing the reaction mixture.[4] Microwave-assisted synthesis can also be a viable option to improve yields and shorten reaction times.[4] |
| Suboptimal Reaction Conditions | - Catalyst: The choice and amount of an acid or base catalyst can be critical. For this type of synthesis, a catalytic amount of a protic acid like acetic acid is often used.[4] - Solvent: The reaction is often performed in a protic solvent such as ethanol. |
| Side Reactions and Byproduct Formation | The formation of undesired side products can significantly lower the yield of the target compound.[4] See the FAQ section below for a detailed list of potential byproducts. |
| Reagent Purity and Stability | - Hydrazine: Ensure the quality and correct concentration of the hydrazine hydrate used. Using an excess of hydrazine (around 2 equivalents) may improve yields if the β-ketonitrile is the limiting reagent.[3] - β-Ketonitrile: Verify the purity of the starting nitrile, as impurities can lead to side reactions. |
Below is a troubleshooting workflow to address low reaction yields:
Frequently Asked Questions (FAQs)
Question 2: What are the common byproducts in the synthesis of this compound?
Answer:
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine can lead to several byproducts.[1][5] While specific quantitative data for the synthesis of this compound is not extensively published, the following table outlines the likely byproducts based on the established reaction mechanism.[1][2]
Table of Potential Byproducts:
| Byproduct Name | Chemical Structure | Reason for Formation | Proposed Mitigation Strategy |
| Unreacted Hydrazone Intermediate | 3-(3-(Trifluoromethyl)phenyl)-3-(hydrazono)propanenitrile | Incomplete cyclization of the hydrazone intermediate.[1][5] | Increase reaction temperature or time; ensure appropriate catalytic conditions. |
| Pyrazolone Derivative | 5-[3-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | Hydrolysis of the amine group, potentially during workup or if water is present in the reaction mixture. | Use anhydrous solvents and perform workup under controlled pH. |
| Dimer of β-ketonitrile | Varies | Self-condensation of the starting β-ketonitrile under basic conditions. | Neutralize any basicity in the reaction mixture before adding hydrazine.[2] |
Question 3: Can you provide a detailed experimental protocol for the synthesis of this compound?
Answer:
The following is a general experimental protocol based on the well-established synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.[1][6] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Experimental Protocol:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile (1 equivalent).
-
Add a suitable solvent, such as ethanol or methanol.[6]
-
-
Reagent Addition:
-
Add hydrazine hydrate (1.2 to 2 equivalents) to the solution.[6]
-
If required, add a catalytic amount of glacial acetic acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-6 hours).
-
Monitor the progress of the reaction by TLC or LC-MS.[4]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Question 4: What is the reaction mechanism for the formation of this compound?
Answer:
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a versatile and widely used method.[1][5] The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine on the carbonyl carbon of the β-ketonitrile.[1][2] This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1][3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered pyrazole ring.[1][5] Tautomerization then yields the aromatic 5-aminopyrazole.
The overall synthesis workflow is depicted in the following diagram:
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
Stability issues of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine in solution
Welcome to the technical support center for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing the solid form of this compound?
A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also advisable to protect it from light. Avoid contact with strong oxidizing agents.[1]
Q2: I'm observing precipitation of my compound in an aqueous buffer. What could be the cause?
A2: Precipitation in aqueous solutions can be due to low solubility. The solubility of pyrazole derivatives can be pH-dependent. Consider adjusting the pH of your buffer or using a co-solvent (e.g., DMSO, ethanol) to increase solubility. It is recommended to determine the aqueous solubility before preparing stock solutions.
Q3: My compound appears to be degrading in solution over time, as indicated by a decrease in the parent peak area in my HPLC analysis. What are the likely causes?
A3: Degradation in solution can be triggered by several factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4] this compound, like many amine-containing compounds, may be susceptible to hydrolysis under acidic or basic conditions, as well as oxidation. Photodegradation is also a possibility if the solution is exposed to light.
Q4: How can I systematically investigate the stability of this compound in my specific solution?
A4: A forced degradation study is the recommended approach to systematically investigate the stability of your compound.[3][4][5][6] This involves subjecting the compound in solution to various stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation pathways and products.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Steps:
-
Assess Stock Solution Stability: Prepare a fresh stock solution and analyze its purity and concentration via a validated stability-indicating method (e.g., HPLC-UV). Store the stock solution under recommended conditions (e.g., -20°C or -80°C, protected from light) and re-analyze at different time points (e.g., 24h, 48h, 1 week) to check for degradation.[7]
-
Evaluate Stability in Assay Buffer: Incubate the compound in your assay buffer at the experimental temperature (e.g., 37°C) for the duration of your assay. Analyze samples at the beginning and end of the incubation period to quantify any degradation.
-
Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared dilutions from a recently analyzed stock solution.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a forced degradation study as outlined in the "Experimental Protocols" section below to intentionally generate degradation products.
-
Characterize Degradants: Use techniques like LC-MS to obtain the mass of the unknown peaks and compare them with the masses of potential degradation products generated during the forced degradation study. This can help in identifying the nature of the degradation (e.g., hydrolysis, oxidation).
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Optimize Storage and Handling: Based on the identified degradation pathway, modify your experimental conditions. For example, if the compound is found to be light-sensitive, protect all solutions from light. If it is susceptible to oxidation, consider degassing your solvents or adding antioxidants.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative data should be summarized.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 8 | 60 | 45.8% | 3 |
| 3% H₂O₂ | 12 | 25 | 22.5% | 1 |
| Heat (in solution) | 48 | 80 | 8.1% | 1 |
| Photolytic (UV/Vis) | 24 | 25 | 30.7% | 2 |
Table 2: Solution Stability in Common Solvents
| Solvent | Storage Condition | Time (days) | % Purity Remaining |
| DMSO | Room Temperature | 7 | 98.5% |
| DMSO | 2-8°C | 7 | 99.8% |
| Ethanol | Room Temperature | 7 | 96.2% |
| PBS (pH 7.4) | 37°C | 1 | 91.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[8]
Methodology:
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[8]
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Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
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Thermal Degradation:
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Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50) to a final concentration of 100 µg/mL.
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Incubate at 80°C for 48 hours.[8]
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Analyze samples at different time points.
-
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Photolytic Degradation:
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Expose a solution of the compound (e.g., 100 µg/mL) to a combination of UV and visible light, as per ICH Q1B guidelines.
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Keep a control sample in the dark at the same temperature.[8]
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Analyze both exposed and control samples after a defined period.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of the compound in the desired solvent (e.g., DMSO, PBS) at a relevant concentration.
-
Storage: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., room temperature, 2-8°C, -20°C).[9] Protect from light if necessary.
-
Time Points: Designate specific time points for analysis (e.g., 0, 24h, 48h, 7 days).
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Analysis: At each time point, analyze one vial using a validated HPLC method to determine the purity and concentration of the compound.
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Comparison: Compare the results at each time point to the initial (time 0) sample to calculate the percentage of compound remaining.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Large-Scale Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine.
Experimental Protocols
A common and effective method for the large-scale synthesis of this compound involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate.
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
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Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3'-(trifluoromethyl)acetophenone and an appropriate solvent such as toluene.
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Reagent Addition: While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise to the reactor.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve the chalcone intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.
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Reagent Addition: Add hydrazine hydrate to the solution. The reaction is often catalyzed by a small amount of acid, such as acetic acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Typical Reaction Parameters
| Parameter | Step 1: Chalcone Formation | Step 2: Pyrazole Cyclization |
| Key Reagents | 3'-(Trifluoromethyl)acetophenone, DMF-DMA | Chalcone intermediate, Hydrazine hydrate |
| Solvent | Toluene, DMF | Ethanol, Acetic Acid |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (after purification) | >98% | >99% |
Troubleshooting Guides
Q1: The yield of the chalcone intermediate in Step 1 is low. What could be the cause?
A1: Low yields in the Claisen-Schmidt condensation can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure all the starting material has been consumed.
-
Increase Temperature: Ensure the reaction is at a vigorous reflux.
-
-
-
Moisture in Reagents/Solvent: The presence of water can interfere with the reaction.
-
Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of reactants can lead to lower yields.
-
Troubleshooting: Ensure accurate measurement of both 3'-(trifluoromethyl)acetophenone and DMF-DMA. A slight excess of DMF-DMA can sometimes be beneficial.
-
Q2: During the cyclization in Step 2, I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation in pyrazole synthesis is a common issue.[1]
-
Formation of Regioisomers: If an unsymmetrical dicarbonyl compound were used, the formation of regioisomers would be a concern. However, the chosen synthetic route with a chalcone intermediate generally leads to a single regioisomer.
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize.
-
Troubleshooting:
-
Adjust pH: The reaction is often catalyzed by acid. Ensure a catalytic amount of acetic acid is present. If the reaction is too acidic, it can promote side reactions.
-
Increase Reaction Time and/or Temperature: Prolonging the reflux time or slightly increasing the temperature can drive the cyclization to completion.
-
-
-
Oxidation of the Product: The desired aminopyrazole can be susceptible to oxidation.
-
Troubleshooting: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Q3: The final product, this compound, is difficult to purify. What are the common impurities and how can they be removed?
A3: Common impurities can include unreacted starting materials, the intermediate hydrazone, and side products from the cyclization.
-
Unreacted Chalcone: If the cyclization is incomplete, the starting chalcone will be a major impurity.
-
Purification: Recrystallization is often effective. A solvent system where the product has lower solubility than the chalcone at room temperature should be chosen. Column chromatography is also a reliable method.
-
-
Hydrazone Intermediate: The intermediate may be present if cyclization is not complete.
-
Purification: Similar to the unreacted chalcone, recrystallization and column chromatography are effective.
-
-
Colored Impurities: Discoloration of the reaction mixture can occur, often due to impurities in the hydrazine starting material.[1]
-
Purification: Treating the crude product with activated charcoal during recrystallization can help remove colored impurities. Column chromatography is also very effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of DMF-DMA in the first step of the synthesis?
A1: N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as a source of a one-carbon unit and also acts as a dehydrating agent, facilitating the condensation between the methyl group of the acetophenone and the dimethylamino group to form the enaminone (a type of chalcone).
Q2: Why is hydrazine hydrate used in the second step?
A2: Hydrazine hydrate is a common and effective reagent for the synthesis of pyrazoles from 1,3-dicarbonyl compounds or their equivalents, like chalcones. It provides the two adjacent nitrogen atoms required to form the pyrazole ring.
Q3: Can other bases be used for the Claisen-Schmidt condensation?
A3: While this protocol uses DMF-DMA, traditional Claisen-Schmidt condensations often employ bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent. However, the use of DMF-DMA is often more efficient for forming the enaminone from a ketone.
Q4: What are the safety precautions for handling hydrazine hydrate?
A4: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Q5: How can I confirm the structure of the final product?
A5: The structure of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the N-H and C=N bonds.
-
Melting Point Analysis: To assess the purity of the compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine purity analysis techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary techniques for analyzing the purity of this compound?
A1: The primary recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is also essential for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q2: What purity level can I typically expect for a research-grade sample of this compound?
A2: For research-grade heterocyclic compounds like pyrazole derivatives, a purity of ≥95% is common.[1] However, this can vary between suppliers and synthesis batches. It is crucial to verify the purity of each new batch with appropriate analytical methods.
Q3: What are the potential impurities I should look for in my sample?
A3: Impurities can originate from starting materials, byproducts, or degradation. Based on common pyrazole synthesis methods, potential impurities could include:
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Regioisomers: Such as 3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, which can be challenging to separate due to similar physicochemical properties.[2]
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Unreacted Starting Materials: For example, 3-(trifluoromethyl)phenylhydrazine and precursors for the pyrazole ring.
-
Byproducts from Side Reactions: The synthesis of pyrazoles can sometimes lead to the formation of other heterocyclic compounds or polymeric material.[3]
Q4: Can I use spectroscopic methods like NMR and MS for purity analysis?
A4: Absolutely.
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NMR Spectroscopy: ¹H NMR can provide a quantitative purity assessment if a certified internal standard is used (qNMR). ¹⁹F NMR is also highly useful for specifically detecting fluorine-containing impurities.
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Mass Spectrometry (MS): GC-MS is excellent for identifying volatile impurities.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify non-volatile impurities and confirm the mass of the main component.
Purity and Impurity Data Summary
The following table summarizes expected purity levels and potential impurities for this compound, based on data from similar compounds and general synthesis knowledge.
| Parameter | Typical Values / Identity | Analytical Technique(s) |
| Expected Purity | ≥95% | HPLC, GC, qNMR |
| Potential Impurities | ||
| Regioisomer | 3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | HPLC, GC-MS, NMR |
| Starting Material | 3-(trifluoromethyl)phenylhydrazine | HPLC, GC-MS |
| Synthesis Byproduct | Other pyrazole derivatives or related heterocyclic compounds.[3] | HPLC, GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
This protocol provides a general method for the purity analysis of this compound. Optimization may be required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient:
Time (min) % Solvent B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: Impurity Identification by GC-MS
This method is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Injector Temperature: 250 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Injection Mode: Split (e.g., 20:1 split ratio).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[2]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Dichloromethane or Ethyl Acetate.
Troubleshooting Guides
HPLC Analysis Issues
Q: My main peak is tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing for an aromatic amine like this compound is often due to secondary interactions with acidic silanol groups on the HPLC column packing.[4]
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Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of your compound. For an amine, a lower pH (e.g., 2.5-3.5) will ensure it is fully protonated and less likely to interact with silanols.
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Add a Competitive Amine: If adjusting the pH is not effective, consider adding a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, improving the peak shape of your analyte.[4]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
-
Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the sample concentration or injection volume.
Q: I am observing ghost peaks in my chromatogram. What should I investigate?
A: Ghost peaks can arise from several sources.
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Contaminated Mobile Phase: Ensure you are using high-purity solvents. Water is a common source of contamination in reversed-phase chromatography.[6]
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Carryover from Previous Injections: Run a blank gradient (injecting only the sample solvent). If peaks appear, it indicates carryover. Clean the injector and autosampler needle.
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Sample Degradation: The compound may not be stable in the sample solvent. Prepare fresh samples and analyze them promptly.
GC Analysis Issues
Q: I am not seeing my compound elute from the GC column, or the peak is very broad.
A: This could be due to the thermal instability or high polarity of the compound.
-
Derivatization: The primary amine group might be too polar for good GC elution. Consider derivatization (e.g., silylation) to increase volatility and reduce peak tailing.
-
Injector Temperature: A high injector temperature could be causing the compound to degrade. Try lowering the injector temperature.
-
Column Choice: A more polar column might be necessary if the compound is strongly interacting with the stationary phase.
Visualizations
Caption: General workflow for the purity analysis of a chemical compound.
Caption: Troubleshooting workflow for HPLC peak tailing of aromatic amines.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, particularly in overcoming poor yields.
Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, typically prepared via the cyclocondensation of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile with hydrazine hydrate, can arise from several factors. A systematic approach to troubleshooting is recommended.
A common cause of low yield is incomplete reaction.[1] To address this, monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure all the starting material has been consumed. If the reaction is stalling, consider increasing the reaction time or temperature.
The choice of solvent can also significantly impact the yield. While alcohols like ethanol are commonly used, other solvents may offer better results. For similar reactions involving 3-aryl-1H-pyrazol-5-amines, dimethyl sulfoxide (DMSO) has been shown to provide excellent yields.[1] Acetic acid is another solvent to consider, as it can catalyze the reaction.
Sub-optimal reaction temperature is another frequent issue. The cyclization step is often temperature-dependent. Experimenting with a range of temperatures, from room temperature to reflux, can help identify the optimal condition for this specific substrate.
Finally, the purity of your starting materials is critical. Impurities in either the 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile or the hydrazine hydrate can lead to unwanted side reactions and a decrease in the desired product. Ensure you are using reagents of high purity.
Below is a logical workflow for troubleshooting poor yields:
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of side products is a common reason for poor yields. In the synthesis of 3-aminopyrazoles from β-ketonitriles, one of the most common side reactions is the formation of isomeric pyrazoles if a substituted hydrazine is used. However, with unsubstituted hydrazine, this is not an issue.
In this specific reaction, incomplete cyclization can lead to the formation of the hydrazone intermediate. This intermediate may be stable enough to be observed on a TLC plate.
Additionally, self-condensation of the β-ketonitrile starting material under certain conditions, or degradation of the hydrazine, can lead to other impurities.
To identify the side products, it is recommended to isolate them via chromatography and characterize them using spectroscopic methods such as NMR and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The reaction proceeds through a cyclocondensation mechanism. First, the hydrazine acts as a nucleophile and attacks the carbonyl carbon of the 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. A subsequent tautomerization leads to the aromatic pyrazole ring.
Q2: Which solvent is best for this reaction?
The optimal solvent can depend on the specific substrate and desired reaction conditions. While ethanol is a common choice for pyrazole synthesis, other solvents have been shown to be effective. For the synthesis of related 3-aryl-1H-pyrazol-5-amines, DMSO has been reported to give excellent yields.[1] Acetic acid can also be a good choice as it can act as a catalyst. A comparative study of different solvents is recommended to determine the best option for your specific setup.
Q3: What is the optimal temperature for the synthesis of this compound?
The optimal temperature can vary. Some preparations of similar aminopyrazoles are carried out at room temperature, while others require heating to reflux. A temperature-controlled study is advisable to find the ideal balance between reaction rate and prevention of side product formation. For some pyrazole syntheses, a temperature of around 80-100°C has been found to be effective.
Q4: Is a catalyst necessary for this reaction?
The reaction can often proceed without an explicit catalyst, especially when using a solvent like acetic acid which can act as a catalyst. However, in some cases, the addition of a catalytic amount of a protic acid (like acetic acid in a different solvent) or a Lewis acid may improve the reaction rate and yield.
Q5: How should I purify the final product?
The product, this compound, is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
The following tables summarize the potential impact of different reaction parameters on the yield of 5-aryl-3-aminopyrazole synthesis, based on literature for related compounds.
Table 1: Effect of Solvent on Yield
| Solvent | Relative Yield | Reference |
| n-Hexane | Moderate | [1] |
| Ethanol | Low to Moderate | [1] |
| 1,4-Dioxane | Low | [1] |
| Dichloromethane (DCM) | Good | [1] |
| Ethyl Acetate (EtOAc) | Good | [1] |
| Acetonitrile (MeCN) | Good | [1] |
| Dimethylformamide (DMF) | Good | [1] |
| Dimethyl Sulfoxide (DMSO) | Excellent | [1] |
| Acetic Acid | Good to Excellent | [2][3] |
Table 2: Effect of Temperature on Yield
| Temperature | Relative Yield | Notes |
| Room Temperature | Low to Moderate | Reaction may be slow and incomplete. |
| 50-60 °C | Moderate to Good | A good starting point for optimization. |
| 80-100 °C | Good to Excellent | Often provides a good balance of rate and yield. |
| Reflux | Variable | May increase the rate of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
This protocol describes the synthesis of the starting material from 3'-(trifluoromethyl)acetophenone and diethyl carbonate.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile.
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar 5-aryl-3-aminopyrazoles. Optimization of solvent and temperature is recommended.
Materials:
-
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
-
Hydrazine hydrate
-
Ethanol (or other solvent as determined from optimization)
-
Acetic acid (optional, as catalyst or solvent)
Procedure:
-
Dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 eq) in the chosen solvent (e.g., ethanol, acetic acid, or DMSO) in a round-bottom flask.
-
Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
References
Troubleshooting guide for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine experiments
Welcome to the technical support center for experiments involving 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on synthesis, experimentation, and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and application of this compound.
Synthesis Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically synthesized via the cyclocondensation of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile with hydrazine, can stem from several factors:
-
Incomplete Reaction: The cyclocondensation may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to pH and temperature.
-
Troubleshooting: The use of a weak acid catalyst, such as acetic acid, can facilitate the reaction.[1] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Ensure the temperature is appropriate for the solvent used (e.g., reflux in ethanol).
-
-
Impure Starting Materials: The purity of the β-ketonitrile (3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile) and hydrazine is critical. Impurities can lead to side reactions and complicate purification.[1]
-
Troubleshooting: Use freshly distilled or high-purity hydrazine. Ensure the β-ketonitrile is pure and dry before use.
-
-
Exothermic Reaction: The reaction of hydrazine with the β-ketonitrile can be highly exothermic.[2] An uncontrolled increase in temperature can lead to the formation of byproducts.
-
Troubleshooting: Add the hydrazine hydrate dropwise to the solution of the β-ketonitrile while monitoring and controlling the internal temperature, potentially using an ice bath.[2]
-
Q2: I am observing the formation of significant byproducts. How can I minimize these?
A2: The primary byproduct concern is the formation of the regioisomeric 3-amino-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole. The regioselectivity of the cyclization can be influenced by reaction conditions.
-
Thermodynamic vs. Kinetic Control: The formation of 5-substituted aminopyrazoles is often the thermodynamically favored outcome, especially under neutral conditions at elevated temperatures.[3][4] In contrast, kinetic control (lower temperatures, basic conditions) can sometimes favor the 3-substituted isomer.[3][4]
-
Troubleshooting: To favor the desired 5-aryl-3-amino isomer, conducting the reaction under neutral or slightly acidic conditions at reflux is generally recommended.[1]
-
Q3: The purification of the final product is proving difficult. What are the best practices?
A3: 3-Aminopyrazole derivatives can be challenging to purify due to their polarity and potential for multiple hydrogen bonding interactions.
-
Recrystallization: This is often an effective method for purifying aminopyrazoles.
-
Troubleshooting: Screen various solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then either cool the solution or add a co-solvent in which it is less soluble (e.g., water, hexanes) to induce crystallization.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Troubleshooting: Use a solvent system with a moderate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Due to the basic nature of the amine, tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain better peak shapes.
-
Experimental Applications Troubleshooting
Q4: I am not observing the expected biological activity in my cell-based assays.
A4: A lack of activity can be due to several factors, from compound stability to assay conditions.
-
Compound Stability and Solubility: The compound may be degrading in the assay medium or precipitating out of solution.
-
Troubleshooting: Prepare fresh stock solutions of the compound in a suitable solvent like DMSO. When diluting into aqueous assay media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Visually inspect for any precipitation after dilution.
-
-
Incorrect Assay Conditions: The concentration range, incubation time, or cell density may not be optimal.
-
Troubleshooting: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50. Optimize the incubation time based on the expected mechanism of action (e.g., shorter times for kinase inhibition, longer times for apoptosis induction). Ensure the cell seeding density allows for logarithmic growth during the assay period.[5]
-
-
Cell Line Specificity: The compound's target may not be relevant or expressed in the chosen cell line.
-
Troubleshooting: Research the molecular profile of your cell line to ensure it is an appropriate model for the biological question being addressed. Test the compound on a panel of different cell lines to assess its spectrum of activity.[6]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for pyrazole derivatives in cancer cell lines. This data is intended for comparative purposes.
Table 1: Cytotoxicity of Representative Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | HCT116, UO31, HepG2 | Varies | [6] |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [6] |
| Diphenyl pyrazole-chalcone (Compound 6b) | HNO-97 | 10.5 | [7] |
| Diphenyl pyrazole-chalcone (Compound 6d) | HNO-97 | 10.0 | [7] |
| Pyrazole-indole hybrid (Compound 7a) | HepG2 | 6.1 ± 1.9 | [8] |
| Pyrazole-indole hybrid (Compound 7b) | HepG2 | 7.9 ± 1.9 | [8] |
Table 2: Kinase Inhibitory Activity of Representative Pyrazole-Based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22 | CDK2 | 24 | [9] |
| Compound 22 | CDK5 | 23 | [9] |
| Pyrazole-based Chk2 inhibitor (Compound 17) | Chk2 | 17.9 | [9] |
| Pyrazole-based inhibitor | CDK8 | 398.8 | [10] |
| Eco-friendly pyrazole (Compound 5) | CDK2 | 560 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the common synthesis of 3-aminopyrazoles from β-ketonitriles.[12][13][14]
Materials:
-
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature. The addition can be exothermic, so cooling may be necessary to maintain a controlled temperature.[2]
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).[1]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on a cancer cell line.[5]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[9][15] The diagram below illustrates the CDK/Rb pathway, a common target for such inhibitors.
Caption: Potential inhibition of the CDK/Rb cell cycle pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
Improving the regioselectivity of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine synthesis
Technical Support Center: Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals improve the regioselectivity and overall success of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the main challenge?
A1: The most versatile and common method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1] For this specific target molecule, the precursor is 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, which reacts with hydrazine. The primary challenge is achieving high regioselectivity. The reaction can produce two regioisomers: the desired 5-aryl-3-amino isomer and the undesired 3-aryl-5-amino isomer. Controlling the initial nucleophilic attack of hydrazine on the β-ketonitrile is crucial for maximizing the yield of the correct product.[1]
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity for the desired this compound?
A2: Poor regioselectivity is a frequent issue. Several factors can be optimized to favor the desired isomer:
-
Solvent Choice: The solvent can dramatically influence the reaction's outcome. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity in favor of the 5-arylpyrazole isomer, with ratios improving up to 99:1 in some cases.[2]
-
pH Control: The reaction mechanism is pH-dependent. In acidic conditions, the carbonyl group is activated by protonation, which can direct the initial attack of hydrazine. Conversely, basic conditions can deprotonate the hydrazine or the β-ketonitrile, altering the nucleophilicity and reaction pathway. Careful, stepwise addition of reagents and control of pH are recommended.
-
Temperature: Reaction temperature is a critical factor.[3] Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Q3: Are there alternative synthetic strategies to avoid regioselectivity issues?
A3: Yes, if direct condensation proves problematic, several alternative methods can provide better control:
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors where the reactivity of the two electrophilic centers is more distinct, such as β-enaminones, can enforce a specific reaction pathway and improve regio-control.[3]
-
Multi-component Reactions: One-pot, multi-component syntheses, often catalyzed by Lewis acids, can offer regioselective access to highly substituted pyrazoles.[3][4]
-
1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene, offering a different and often highly regioselective pathway to the pyrazole core.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (e.g., nearly 1:1 mixture of isomers) | 1. Suboptimal Solvent: Standard solvents like ethanol may not provide sufficient directing effect. 2. Incorrect pH: The reaction is highly sensitive to the acidity/basicity of the medium. 3. High Temperature: May lead to the formation of the undesired thermodynamic product. | 1. Switch to a Fluorinated Alcohol: Use 2,2,2-trifluoroethanol (TFE) or HFIP as the solvent to enhance selectivity.[2] 2. Use an Acid Catalyst: Add a catalytic amount of acetic acid or p-toluenesulfonic acid. 3. Optimize Temperature: Attempt the reaction at room temperature or lower before resorting to reflux. |
| Low Yield / Incomplete Reaction | 1. Inactive Starting Materials: Degradation or impurity of the β-ketonitrile or hydrazine. 2. Insufficient Reaction Time or Temperature. 3. Reversibility of an Intermediate Step. | 1. Verify Purity: Check the purity of starting materials by NMR or LC-MS. Use freshly opened or purified reagents. 2. Monitor Progress: Use TLC or LC-MS to monitor the reaction. If it stalls, consider gently heating or extending the reaction time. 3. Use Microwave Synthesis: Microwave-assisted synthesis can drastically reduce reaction times and often improves yields.[3] |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Isomers: The two regioisomers may have very similar polarities, making separation by column chromatography difficult. 2. Product is too Soluble or Insoluble. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient. If isomers are inseparable, consider derivatization of the mixture to alter polarity, followed by separation and deprotection. 2. Recrystallization: Attempt recrystallization from various solvent systems to purify the major isomer. |
Data Presentation: Solvent Effect on Regioselectivity
The choice of solvent is one of the most critical parameters for controlling regioselectivity in pyrazole synthesis. The table below summarizes data from related syntheses, illustrating the powerful directing effect of fluorinated alcohol solvents.
| Entry | Substrate | Solvent | Temperature | Time (h) | Regioisomeric Ratio (5-Aryl : 3-Aryl) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | RT | <1 | 60:40 | |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | RT | 1.5 | 98:2 | |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | RT | 1.5 | >99:1 |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol; RT = Room Temperature.
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis using Fluorinated Alcohol
This protocol is adapted from methodologies that use fluorinated alcohols to maximize the formation of the desired 5-aryl isomer.[5]
Materials:
-
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 mmol, 1 eq)
-
Hydrazine hydrate (1.1 mmol, 1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or HFIP (3-5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (1.0 mmol) in TFE (3 mL).
-
Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the TFE solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to isolate the pure this compound.
Visualizations
Reaction Mechanism and Regioselectivity Control
The diagram below illustrates the two competing pathways in the cyclocondensation reaction. The initial attack of hydrazine can occur at either the ketone or the nitrile carbon. The reaction conditions, particularly the solvent and pH, influence which pathway is favored.
Caption: Competing reaction pathways for pyrazole synthesis.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical workflow for addressing issues of poor regioselectivity in your synthesis.
Caption: Decision tree for optimizing regioselectivity.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Spotlight on Trifluoromethylphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, forming the core of numerous small molecules targeting a range of kinases implicated in inflammatory diseases and cancer. This guide provides a comparative analysis of pyrazole-based inhibitors, with a particular focus on derivatives containing the 3-(trifluoromethyl)phenyl moiety, a common substituent in potent kinase inhibitors. While direct comparative data for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is limited in publicly available literature, this document will compare its structural class against other pyrazole inhibitors targeting key kinases: p38 MAP Kinase, c-Jun N-terminal Kinase (JNK), and Cyclin-Dependent Kinase 2 (CDK2).
p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a key target for the treatment of autoimmune diseases and other inflammatory conditions.[1] Pyrazole-urea based compounds have been extensively studied as potent p38 inhibitors.[2]
Quantitative Comparison of Pyrazole-Based p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | Assay Type | Reference Compound(s) |
| BIRB 796 (Doramapimod) | 38 | Fluorescent Binding Assay | SB 203580 |
| N-pyrazole, N'-aryl urea 16 | 25 | Fluorescent Binding Assay | |
| Pyrazole-based inhibitor with trimethylsilyl group | - | - | SB 203580 |
Experimental Protocol: In Vitro p38 MAPK Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a p38 MAPK isoform using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[3][4]
Materials:
-
Recombinant human p38 MAPK (α, β, γ, or δ isoform)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: In each well of the plate, add the kinase, substrate, and test inhibitor at various concentrations. Include a positive control (kinase + substrate + vehicle) and a negative control (substrate + vehicle, no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific p38 isoform.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
c-Jun N-terminal Kinase (JNK) Inhibitors
The JNK signaling pathway is activated by stress stimuli and plays a role in apoptosis, inflammation, and cell differentiation.[5] Pyrazole derivatives have been investigated as JNK inhibitors, particularly for neurodegenerative diseases.[6][7]
Quantitative Comparison of Pyrazole-Based JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Assay Type |
| Pyrazole carboxamide derivative (Compound 46) | 2800 | - | - | In vitro kinase assay |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 8a) | - | - | 227 | In vitro kinase assay |
| SP600125 (Reference) | 40 | 40 | 90 | In vitro kinase assay |
Note: Data for pyrazole inhibitors with a trifluoromethylphenyl group targeting JNK was not explicitly available in the provided search results. The table shows examples of other pyrazole-based JNK inhibitors.
Experimental Protocol: In Vitro JNK Inhibition Assay (Western Blot)
This protocol describes how to assess JNK inhibition by measuring the phosphorylation of its direct downstream target, c-Jun.[5]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
JNK inhibitor test compound
-
JNK activator (e.g., Anisomycin, UV-C)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-c-Jun, total c-Jun, loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-c-Jun and total c-Jun. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature in cancer, making it a significant target for anti-cancer drug development.[8] Several pyrazole-based compounds have been identified as potent CDK2 inhibitors.[9][10][11]
Quantitative Comparison of Pyrazole-Based CDK2 Inhibitors
| Compound | CDK2 IC50 (µM) | Cell Line(s) for Antiproliferative Activity | Reference Compound(s) |
| 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 0.005 (Ki) | Ovarian cancer cells | |
| Pyrazole derivative (Compound 4) | 3.82 | HCT-116 | AT7519 |
| Pyrazole derivative (Compound 9) | 0.96 | HCT-116 | AT7519 |
| Pyrazolo[1,5-a]pyrimidine (Compound 7d) | - | HepG2, MCF-7, A549, Caco2 | |
| Pyrazolo[1,5-a]pyrimidine (Compound 10b) | - | HepG2, MCF-7, A549, Caco2 |
Note: The table includes examples of potent pyrazole-based CDK2 inhibitors. Specific data for this compound as a CDK2 inhibitor was not found in the search results.
Experimental Protocol: Biochemical CDK2 Kinase Assay (Luminescence-based)
This protocol provides a general method for determining the IC50 of a compound against CDK2/Cyclin A2 using a luminescence-based assay.[12][13]
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme complex
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilution or vehicle control (DMSO).
-
Enzyme Addition: Add the CDK2/Cyclin A2 enzyme to each well.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
CDK2 Signaling Pathway in G1/S Phase Transition
Caption: Simplified CDK2 signaling in cell cycle progression.
Conclusion
The pyrazole scaffold remains a highly versatile and "privileged" structure in the development of kinase inhibitors. While the specific compound this compound requires further public data to ascertain its comparative performance, the broader class of pyrazole inhibitors, particularly those bearing a trifluoromethylphenyl group, has demonstrated significant potential in targeting key kinases involved in inflammation and cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working on the characterization and development of novel pyrazole-based kinase inhibitors.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Comparative Guide to the Structure-Activity Relationship of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine analogs, a promising scaffold in the development of novel kinase inhibitors. The information presented herein is synthesized from published literature on pyrazole-based kinase inhibitors, offering insights into the structural modifications that influence their biological activity. While a dedicated, comprehensive study on this specific analog series is not publicly available, this guide extrapolates key SAR trends from closely related compounds to inform rational drug design and optimization efforts.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives are a well-established class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Their ability to act as bioisosteres of other heterocyclic systems and form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes them a privileged scaffold in the design of kinase inhibitors.[2] The 5-aryl-1H-pyrazol-3-amine core, in particular, has been explored for its potential to target various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[3][2]
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at various positions of the this compound scaffold on kinase inhibitory activity. The data presented in the tables are illustrative and based on general trends observed in the broader pyrazole kinase inhibitor literature.
Modifications at the N1-Position of the Pyrazole Ring
Substitutions at the N1-position of the pyrazole ring can significantly influence the potency and selectivity of these analogs. Generally, small, non-polar groups are well-tolerated, while larger or more polar substituents can lead to a decrease in activity, potentially due to steric hindrance in the ATP-binding pocket.
| Analog | R1-Substituent | Target Kinase (Illustrative) | IC50 (nM) |
| 1a | -H | Kinase X | 150 |
| 1b | -CH3 | Kinase X | 80 |
| 1c | -CH2CH3 | Kinase X | 120 |
| 1d | -Cyclopropyl | Kinase X | 95 |
| 1e | -Phenyl | Kinase X | >1000 |
Modifications at the C4-Position of the Pyrazole Ring
The C4-position of the pyrazole ring is often solvent-exposed, and substitutions at this position can be used to modulate physicochemical properties such as solubility. Small, polar groups may enhance solubility without significantly impacting kinase inhibitory activity.
| Analog | R2-Substituent | Target Kinase (Illustrative) | IC50 (nM) |
| 2a | -H | Kinase Y | 100 |
| 2b | -Cl | Kinase Y | 90 |
| 2c | -CH2OH | Kinase Y | 110 |
| 2d | -CONH2 | Kinase Y | 150 |
Modifications of the 3-Amino Group
Derivatization of the 3-amino group often leads to a significant decrease in activity, as this group is typically involved in crucial hydrogen bonding interactions with the kinase hinge region.
| Analog | R3-Substituent | Target Kinase (Illustrative) | IC50 (nM) |
| 3a | -H | Kinase Z | 75 |
| 3b | -COCH3 | Kinase Z | >5000 |
| 3c | -SO2CH3 | Kinase Z | >5000 |
Experimental Protocols
General In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of the pyrazole analogs.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., a specific tyrosine kinase)
-
Peptide substrate specific for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well and gently mix.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for the synthesis and evaluation of the this compound analogs.
Caption: MAPK/ERK Signaling Pathway and Potential Inhibition by Pyrazole Analogs.
Caption: General Experimental Workflow for SAR Studies of Pyrazole Analogs.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships, extrapolated from related pyrazole series, highlight the importance of substitutions at the N1- and C4-positions of the pyrazole ring for modulating activity and physicochemical properties. The 3-amino group appears to be crucial for kinase hinge region binding and should likely be conserved. Further optimization of this scaffold, guided by systematic SAR studies and structural biology, holds promise for the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative study of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine derivatives, focusing on their potential as kinase inhibitors in oncology. This document summarizes key structure-activity relationships (SAR), presents quantitative biological data, and details relevant experimental protocols.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical trials and received regulatory approval. Kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. This guide explores the impact of various substitutions on this core structure, with a particular focus on their inhibitory activity against key oncogenic kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole derivatives against various kinases and cancer cell lines. While a direct comparative study of a systematically varied series of this compound derivatives is not publicly available, this section presents data from various studies on structurally related compounds to infer structure-activity relationships.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases
| Compound ID | Structure | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| AT9283 | 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea | ~3 | ~3 | HCT116 | Not specified | [1][2] |
| Compound 10e | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | 939 | 583 | K562 | 6.726 | [3][4][5] |
| Compound P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | 110 | Not specified | HCT116, MCF-7 | 0.37-0.44 | [6] |
| Compound 5h | Pyrazole substituted at the 4th position | 780 | Not specified | MCF-7, MDA-MB-231 | 0.12, 0.63 | [7][8] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against VEGFR-2
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Acrizanib | N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide | Not specified | Not specified | Not specified | [9][10] |
| Compound 3i | 3-phenyl-4-(2-(substituted)phenylhydrazono)-1H-pyrazol-5(4H)-one | 8.93 | PC-3 | 1.24 | [11] |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine derivative | 63 | MDA-MB-468 | Not specified | [12] |
| Compound 6b | N-Mannich base of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | 200 | HepG2 | 2.52 | [13] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data on pyrazole derivatives as kinase inhibitors reveals several key SAR trends:
-
Substitution at the N1 position of the pyrazole ring is crucial for activity and can be modified to tune selectivity and physicochemical properties. For instance, the cyclopropyl group in AT9283 contributes to its potent dual Aurora kinase inhibition.[1][2]
-
The nature of the substituent at the C3 position significantly influences the inhibitory profile. In many active compounds, this position is occupied by a group capable of forming hydrogen bonds with the kinase hinge region.
-
Substitution at the C5 position with a phenyl ring , particularly with electron-withdrawing groups like trifluoromethyl, is a common feature in many potent kinase inhibitors. This moiety often occupies a hydrophobic pocket in the kinase active site.
-
Derivatization of the 3-amino group can lead to improved cellular potency and pharmacokinetic properties. The urea linkage in AT9283 is a classic example of a group that can form key interactions in the ATP-binding pocket.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.
Materials:
-
Recombinant human kinase (e.g., Aurora A, VEGFR-2)
-
Kinase substrate (e.g., Kemptide for Aurora A, Poly(Glu,Tyr) 4:1 for VEGFR-2)
-
ATP solution
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer and a master mix containing the buffer, ATP, and substrate.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Assay Setup: To the wells of a microplate, add the test compound dilutions, a positive control (kinase and substrate without inhibitor), and a negative control (substrate without kinase).
-
Kinase Reaction Initiation: Add the diluted kinase enzyme to all wells except the negative control to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).[14]
-
Signal Detection: Add the luminescence detection reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.[7][15]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell proliferation and viability, to determine the concentration at which an inhibitor reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by these kinase inhibitors is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate the Aurora kinase and VEGF signaling pathways, as well as a general experimental workflow for inhibitor evaluation.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Overview of the VEGF Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Discovery.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine: A Comparative Guide
Introduction
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a synthetic small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets. This guide provides a comparative analysis of the likely mechanism of action of this compound, with a focus on its potential as a kinase inhibitor. Based on extensive structure-activity relationship (SAR) studies of similar pyrazole-based compounds, the primary hypothesized mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. A potential secondary target, p38 Mitogen-Activated Protein Kinase (p38 MAPK), involved in inflammatory responses, is also considered. This document outlines the supporting evidence, compares the compound to established inhibitors, and provides detailed experimental protocols for validation.
Hypothesized Mechanism of Action: VEGFR-2 Inhibition
The trifluoromethylphenyl pyrazole scaffold is a recurring motif in a multitude of potent kinase inhibitors.[1][2][3] Extensive research on pyrazole derivatives has pointed towards their efficacy as inhibitors of several kinases, with VEGFR-2 being a prominent target.[1][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis and is primarily mediated by the VEGF signaling pathway.[1] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
The proposed mechanism of action for this compound involves its binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, thereby inhibiting angiogenesis.
Comparative Analysis
To contextualize the potential efficacy of this compound, its activity profile is compared with established kinase inhibitors. Sorafenib is a multi-kinase inhibitor with potent activity against VEGFR-2 and is an approved cancer therapeutic.[5] BIRB 796 (Doramapimod) is a highly potent and selective inhibitor of p38 MAPK.[1] Celecoxib is a selective COX-2 inhibitor, representing a different class of anti-inflammatory agents.
| Compound | Primary Target(s) | IC50 (nM) | Notes |
| This compound | VEGFR-2 (Hypothesized) | To be determined | Activity is inferred from SAR of structurally similar pyrazole derivatives which show potent VEGFR-2 inhibition.[1][4] May also exhibit activity against p38 MAPK. |
| Sorafenib | VEGFR-2, PDGFR, RAF | 90 (VEGFR-2) | A multi-kinase inhibitor approved for the treatment of various cancers.[5] Also inhibits other kinases such as c-KIT and FLT-3. |
| BIRB 796 (Doramapimod) | p38α/β MAPK | 38 (p38α), 65 (p38β) | A potent and selective allosteric inhibitor of p38 MAPK with anti-inflammatory properties.[1] |
| Celecoxib | COX-2 | 40 | A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[6] |
IC50 values are approximate and can vary depending on the assay conditions.
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of this compound as a VEGFR-2 inhibitor, a series of in vitro and cell-based assays are proposed.
In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified VEGFR-2 enzyme. The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Purified recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and control inhibitors (e.g., Sorafenib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the various concentrations of the test compound or control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit VEGFR-2 autophosphorylation in a cellular context.
Principle: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are treated with the compound and then stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then measured by Western blotting or ELISA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound and control inhibitors
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and appropriate secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Culture HUVECs to near confluency and then serum-starve for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR-2 by Western blotting or a specific ELISA kit.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated VEGFR-2 levels to the total VEGFR-2 levels.
-
Calculate the percentage of inhibition of VEGF-A-induced phosphorylation for each compound concentration.
p38 MAPK Inhibition Assay (Secondary Target)
A similar in vitro kinase assay as described for VEGFR-2 can be performed using purified p38α MAPK enzyme and a suitable substrate (e.g., ATF2) to determine if this compound has any off-target effects on this kinase.
Based on the available structure-activity relationship data for analogous pyrazole compounds, this compound is strongly hypothesized to function as a VEGFR-2 inhibitor. The provided experimental protocols offer a robust framework for validating this mechanism of action and quantifying the compound's potency and cellular efficacy. Comparative analysis with established inhibitors such as Sorafenib will be crucial in determining its potential as a novel therapeutic agent. Further investigation into its selectivity profile, particularly against other kinases like p38 MAPK, will provide a more comprehensive understanding of its biological activity.
References
- 1. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. chemscene.com [chemscene.com]
- 6. 3-(Trifluoromethyl)-1H-pyrazol-5-amine [oakwoodchemical.com]
Comparative In Vivo Efficacy of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Based Compounds: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative overview of the in vivo efficacy of compounds based on the 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine scaffold. This core structure is a key pharmacophore in a variety of therapeutic agents, demonstrating potential in anticancer, anti-inflammatory, and antibacterial applications. The following sections present available in vivo data, detail experimental protocols, and visualize relevant signaling pathways to aid in the evaluation and development of these compounds.
Anticancer and Anti-Neovascularization Efficacy
Compounds derived from the pyrazole core have shown significant promise as kinase inhibitors, a critical class of anticancer drugs. Their efficacy often stems from the inhibition of signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
One notable example is Acrizanib (LHA510) , a VEGFR-2 inhibitor that incorporates a trifluoromethyl-pyrazolyl-amine moiety. It has been evaluated for its potential in treating neovascular age-related macular degeneration. In vivo studies in mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated that intravitreal administration of Acrizanib effectively reduced pathological neovascularization, vascular leakage, and inflammation.[1][2] Its efficacy was found to be comparable to that of Aflibercept, a standard-of-care anti-VEGF therapy.[2]
Another class of relevant targets for pyrazole-based compounds is the Aurora kinases , which are key regulators of mitosis and are often overexpressed in cancer. The pyrazol-4-yl urea derivative, AT9283 , has demonstrated in vivo efficacy in mouse xenograft models of human cancers.[3][4] Similarly, other pyrazole-based Aurora B kinase inhibitors like AZD1152 (Barasertib) have shown potent inhibition of tumor growth in xenograft models of human colon, lung, and hematologic cancers.[4][5] These compounds typically induce apoptosis and increase the proportion of polyploid cells in tumors.[4]
| Compound Class/Name | Target(s) | Animal Model | Key Efficacy Endpoints | Comparator(s) | Reference(s) |
| Acrizanib (VEGFR-2 Inhibitor) | VEGFR-2 | Mouse Oxygen-Induced Retinopathy (OIR) & Choroidal Neovascularization (CNV) | Reduced pathological neovascularization, vascular leakage, and inflammation. | Aflibercept | [1][2] |
| Pyrazole-based Aurora Kinase Inhibitors (e.g., AZD1152) | Aurora B Kinase | Human tumor xenografts in immunodeficient mice (colon, lung, hematologic) | Significant tumor growth inhibition (55% to >100%); induction of apoptosis and polyploidy. | Vehicle Control | [4][5] |
Signaling Pathways in Cancer
Anti-inflammatory Activity
The pyrazole scaffold is a well-established anti-inflammatory pharmacophore, with celecoxib being a prominent example. In vivo studies of novel pyrazole derivatives frequently employ the carrageenan-induced paw edema model in rodents to assess anti-inflammatory potential. While specific in vivo data for compounds with the precise this compound structure is limited in publicly available literature, numerous studies on structurally related trifluoromethyl-pyrazole derivatives demonstrate significant anti-inflammatory effects.
For instance, a series of 3-trifluoromethylpyrazoles showed potent anti-inflammatory activity, with some compounds exhibiting 62-76% inhibition of edema in the carrageenan-induced rat paw edema assay, which was comparable to the standard drug indomethacin (78% inhibition). In another study, a pyrazole derivative, K-3, at a dose of 100 mg/kg, reduced carrageenan-induced inflammatory response by 52.0% after 4 hours.[6] These findings underscore the potential of the trifluoromethyl-pyrazole core in developing novel anti-inflammatory agents.
| Compound Class/Name | Animal Model | Dose (mg/kg) | % Inhibition of Edema (Time) | Comparator(s) (% Inhibition) | Reference(s) |
| 3-Trifluoromethylpyrazoles | Rat | N/A | 62-76% | Indomethacin (78%) | |
| Pyrazole Derivative K-3 | Rat | 100 | 52.0% (4h) | N/A | [6] |
| Pyrazole Benzamide 5e | Rat | N/A | 61.26% (2h) | Diclofenac | [7] |
| Pyrazole Benzamide 5l | Rat | N/A | 60.1% (peak) | Diclofenac | [7] |
Key Signaling Pathway in Inflammation
Antibacterial Efficacy
Recent studies have highlighted the potential of trifluoromethyl-phenyl-pyrazole derivatives as potent antibacterial agents, particularly against Gram-positive bacteria. A study on 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives demonstrated high potency against various strains of Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[8][9] Importantly, in vivo mouse model studies of lead compounds from this series showed no harmful effects at doses up to 50 mg/kg, as assessed by 14 blood plasma organ toxicity markers and TUNEL assays in the liver and kidney.[8][10] This favorable toxicity profile suggests a promising therapeutic window for these compounds.
| Compound Class | Organism(s) | Animal Model | Key Efficacy/Toxicity Endpoints | Comparator(s) | Reference(s) |
| 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives | Gram-positive bacteria (S. aureus, E. faecalis) | Mouse | No harmful effects observed at doses up to 50 mg/kg based on blood plasma organ toxicity markers and TUNEL assays. | N/A | [8][10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of in vivo efficacy.
General In Vivo Efficacy Workflow
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g) are typically used.[7]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment. They are fasted overnight with free access to water.[7]
-
Grouping: Rats are randomly divided into control and treatment groups (n=6 per group).
-
Compound Administration: Test compounds or reference drugs (e.g., diclofenac, indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[7][11]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[7][11]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.[7][11]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Human Tumor Xenograft Model in Mice
This model is widely used to assess the in vivo anticancer efficacy of test compounds.
-
Animals: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., HCT 116 colorectal cancer cells) is injected subcutaneously into the flank of the mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping: Mice are randomized into control and treatment groups based on tumor volume.
-
Compound Administration: The test compound is administered via an appropriate route (e.g., oral, intravenous, intraperitoneal) according to a predetermined schedule.[3][4]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint.
In Vivo Toxicity Assessment in Mice
A preliminary assessment of a compound's safety profile is essential.
-
Animals: Healthy mice (e.g., BALB/c) are used.
-
Compound Administration: The test compound is administered, often at various dose levels (e.g., up to 50 mg/kg).[8]
-
Observation: Animals are monitored for a specified period for any signs of morbidity or mortality.
-
Sample Collection: At the end of the study, blood is collected for analysis of plasma organ toxicity markers (e.g., liver and kidney function tests).[8]
-
Histopathology: Organs such as the liver and kidneys are harvested, fixed, and processed for histopathological examination (e.g., TUNEL assay for apoptosis).[8]
This guide summarizes the available in vivo data for pyrazole-based compounds related to the this compound scaffold. The presented data and protocols provide a valuable resource for researchers in the field, facilitating the comparison of new derivatives against existing benchmarks and guiding future drug development efforts.
References
- 1. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 4. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and structurally related pyrazole-based kinase inhibitors. The following sections present quantitative data from kinase profiling assays, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Cross-Reactivity Profiling Data
The precise kinome-wide cross-reactivity data for this compound is not publicly available. However, by examining the profiles of structurally similar aminopyrazole and pyrazole-based inhibitors, we can infer a likely selectivity profile and compare it with known compounds. The following table summarizes the inhibitory activity (IC50 or Kd values in nM) of representative pyrazole-based kinase inhibitors against a panel of selected kinases.
Note: The data for the "Target Compound (Hypothetical)" is an educated estimation based on the structure-activity relationships of related compounds and is intended for illustrative purposes only. Actual experimental data is required for a definitive profile. The aminopyrazole core is known to interact with the hinge region of kinases, and substitutions on the phenyl ring and the pyrazole itself significantly influence selectivity.[1][2]
| Kinase Target | Target Compound (Hypothetical IC50, nM) | Comparator A: Aminopyrazole Analog (e.g., AT7519) (IC50, nM)[1] | Comparator B: Phenylpyrazole Analog (e.g., a JNK inhibitor) (IC50, nM) | Comparator C: A selective pyrazole-based inhibitor (e.g., for JAK) (IC50, nM)[3] |
| CDK2 | 50 | 47 | >10,000 | >10,000 |
| CDK5 | 75 | 23 | >10,000 | >10,000 |
| CDK9 | 200 | 15 | >10,000 | >10,000 |
| AURKA | 500 | >1,000 | >10,000 | >10,000 |
| AURKB | 300 | >1,000 | >10,000 | >10,000 |
| JNK3 | >1,000 | >1,000 | 12 | >10,000 |
| p38α | >1,000 | >1,000 | 3,000 | >10,000 |
| JAK1 | >5,000 | >5,000 | >10,000 | 3.4 |
| JAK2 | >5,000 | >5,000 | >10,000 | 2.2 |
| JAK3 | >5,000 | >5,000 | >10,000 | 3.5 |
| FGFR1 | >1,000 | >1,000 | >10,000 | >10,000 |
| VEGFR2 | >1,000 | >1,000 | >10,000 | >10,000 |
Experimental Protocols
The cross-reactivity data presented for the comparator compounds are typically generated using large-panel kinase screening assays. A common and robust platform for this is a competition binding assay, such as the KINOMEscan®.
KINOMEscan® Competition Binding Assay
Principle: This assay quantitatively measures the binding of a test compound to a panel of kinases. The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as DNA-tagged fusion proteins in a suitable expression system.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as sepharose beads.
-
Competition Assay: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a buffer solution to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction. For dose-response curves, the dissociation constant (Kd) or IC50 is calculated.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a pyrazole-based inhibitor and the general workflow for a kinase cross-reactivity profiling experiment.
Caption: Hypothetical signaling pathways modulated by a pyrazole-based inhibitor.
Caption: Experimental workflow for KINOMEscan® cross-reactivity profiling.
References
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Against Established Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine against well-established drugs in key therapeutic areas. Drawing upon existing research on structurally similar pyrazole derivatives, this document outlines potential mechanisms of action, presents comparative efficacy data, and details relevant experimental protocols to support further investigation and drug development efforts.
Introduction to this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a trifluoromethylphenyl moiety can enhance metabolic stability and binding affinity.[3] While this compound is not an established drug, its structural features suggest potential therapeutic applications in areas such as inflammation, infectious diseases, and oncology, aligning with the activities of other pyrazole-based compounds.[2][4] This guide will benchmark its potential against leading drugs in these fields: Celecoxib for anti-inflammatory activity and Vancomycin for antibacterial properties.
Anti-Inflammatory Potential: Comparison with Celecoxib
A significant number of pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] Celecoxib, a selective COX-2 inhibitor, is a relevant benchmark for this potential activity.[1][7]
Mechanism of Action: COX-2 Inhibition
dot
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Synthesis Methods for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a detailed comparison of two primary synthetic routes to 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a valuable scaffold in medicinal chemistry. The methods are evaluated based on reaction yield, conditions, and starting material accessibility.
The synthesis of 5-aryl-3-aminopyrazoles, such as the title compound, is of significant interest due to their prevalence as core structures in various biologically active molecules, particularly as kinase inhibitors.[1][2][3] The trifluoromethyl group, in particular, can enhance a molecule's metabolic stability and binding affinity. This guide focuses on two prominent methods for the synthesis of this compound: the condensation of a β-ketonitrile with hydrazine and the cyclization of a chalcone with hydrazine.
Method 1: Condensation of β-Ketonitrile with Hydrazine
This is a widely employed and versatile method for the synthesis of 5-aminopyrazoles.[4] The key intermediate, 3-(trifluoromethyl)benzoylacetonitrile, is first synthesized and then cyclized with hydrazine.
Synthesis of the β-Ketonitrile Intermediate
The precursor, 3-(trifluoromethyl)benzoylacetonitrile, can be prepared via a Claisen condensation reaction between an appropriate ester, such as ethyl-3-(trifluoromethyl)benzoate, and acetonitrile.[5]
Cyclization Reaction
The synthesized β-ketonitrile is then reacted with hydrazine hydrate to yield the final product, this compound. This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl group, followed by intramolecular cyclization onto the nitrile group.
Method 2: Cyclization of Chalcone with Hydrazine
An alternative route involves the use of a chalcone precursor, which is an α,β-unsaturated ketone. This method also culminates in a cyclization reaction with hydrazine to form the pyrazole ring.
Synthesis of the Chalcone Intermediate
The required chalcone, 1-(3-(trifluoromethyl)phenyl)-3-arylprop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation of 3'-(trifluoromethyl)acetophenone with an appropriate aromatic aldehyde.
Cyclization Reaction
The resulting chalcone is then treated with hydrazine hydrate. The reaction proceeds through a Michael addition of hydrazine, followed by cyclization and dehydration to afford the desired 5-aminopyrazole.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: β-Ketonitrile Condensation | Method 2: Chalcone Cyclization |
| Starting Materials | Ethyl-3-(trifluoromethyl)benzoate, Acetonitrile, Hydrazine Hydrate | 3'-(Trifluoromethyl)acetophenone, Aromatic Aldehyde, Hydrazine Hydrate |
| Key Intermediates | 3-(Trifluoromethyl)benzoylacetonitrile | 1-(3-(trifluoromethyl)phenyl)-3-arylprop-2-en-1-one |
| Reported Yield | High yields are often reported for analogous compounds (e.g., 93% for a similar pyrazole synthesis).[6] | Yields can be variable depending on the specific chalcone and reaction conditions. |
| Reaction Conditions | Synthesis of the β-ketonitrile may require strong bases (e.g., NaH) and reflux conditions.[5] The subsequent cyclization is often carried out in a suitable solvent like ethanol. | Chalcone synthesis is typically base-catalyzed. The cyclization with hydrazine is often performed under reflux in a protic solvent. |
| Advantages | Generally a very efficient and high-yielding method for 5-aminopyrazoles. | The chalcone starting materials can be readily synthesized from a wide variety of aldehydes. |
| Disadvantages | The synthesis of the β-ketonitrile can involve hazardous reagents like sodium hydride. | The overall yield may be lower due to the two-step process (chalcone formation then cyclization). |
Experimental Protocols
Method 1: Synthesis via β-Ketonitrile
Step 1: Synthesis of 3-(Trifluoromethyl)benzoylacetonitrile
To a suspension of sodium hydride (50% dispersion in oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of ethyl-3-(trifluoromethyl)benzoate and acetonitrile in THF is added. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the crude β-ketonitrile, which can be purified by crystallization.[5]
Step 2: Synthesis of this compound
The 3-(trifluoromethyl)benzoylacetonitrile is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is heated at reflux for several hours. Upon completion, the solvent is evaporated, and the residue is purified, typically by column chromatography or recrystallization, to give the final product.
Method 2: Synthesis via Chalcone
Step 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one (Example Chalcone)
To a solution of 3'-(trifluoromethyl)acetophenone and benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The mixture is stirred for several hours until a precipitate forms. The solid chalcone is collected by filtration, washed with water, and can be recrystallized from ethanol.
Step 2: Synthesis of this compound
The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the product is isolated by filtration or extraction and purified by appropriate methods.
Logical Workflow of Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of the target compound to its potential application as a kinase inhibitor.
References
- 1. 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | 66000-41-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. prepchem.com [prepchem.com]
- 6. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine - Google Patents [patents.google.com]
Biological target validation for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the biological target validation of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine and related phenyl-pyrazole compounds. Given the broad spectrum of activities associated with this chemical class, this document focuses on two prominent, experimentally supported potential target families: Protein Kinases and Cyclooxygenase (COX) enzymes . We present comparative data for representative compounds, detailed experimental protocols for target validation, and alternative methodologies to confirm biological targets.
Introduction to Phenyl-Pyrazole Scaffolds
The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, known for its synthetic accessibility and its presence in a variety of biologically active compounds. The incorporation of a trifluoromethylphenyl moiety can significantly enhance a molecule's metabolic stability and binding affinity. While direct experimental data for this compound is limited in public literature, analogous structures have shown potent inhibitory activity against key enzymes implicated in oncology and inflammation.
Hypothesized Biological Targets and Comparative Analysis
Based on the activities of structurally related pyrazole derivatives, two primary target classes are hypothesized for this compound: Aurora Kinases and COX-2.
Target Class 1: Protein Kinases (e.g., Aurora Kinases)
Many pyrazole-based molecules are potent protein kinase inhibitors. Aurora kinases, in particular, are critical regulators of mitosis and are attractive targets for cancer therapy.
Data Presentation: Comparison of Pyrazole-based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| AT9283 (Pyrazole-urea) | Aurora A, Aurora B | ~3 | Tozasertib (VX-680) | Aurora A, Aurora B | 0.6, 1.5 |
| AT9283 (Pyrazole-urea) | JAK2, Abl(T315I) | 1.2, 4 | Tozasertib (VX-680) | Flt-3 | 2.5 |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency. Data for AT9283 is presented as a representative pyrazole-based Aurora kinase inhibitor.[1][2]
Target Class 2: Cyclooxygenase-2 (COX-2)
Certain pyrazole derivatives are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The diarylheterocycle structure of many COX-2 inhibitors, such as Celecoxib, features a central pyrazole ring.
Data Presentation: Comparison of Pyrazole-based COX-2 Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 40 | 7.6 | Rofecoxib | COX-2 | 18 | >278 |
| Celecoxib | COX-1 | 304 | Rofecoxib | COX-1 | >5000 |
Note: The selectivity index is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects.[3][4]
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for key experiments to validate the hypothesized biological targets.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase, such as Aurora A.[5]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the Aurora A kinase enzyme to a predetermined optimal concentration in Kinase Assay Buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 5 µL of the diluted Aurora A enzyme to all wells except for the "blank" control wells.
-
-
Reaction Initiation: Add 2.5 µL of a pre-mixed solution of the kinase substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to measure the IC50 of a test compound against purified COX-2 enzyme.[4]
Materials:
-
Purified recombinant human COX-2
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compound (e.g., this compound) dissolved in DMSO
-
Celecoxib (as a positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Compound and Control Preparation:
-
Dissolve the test compound in a suitable solvent like DMSO. Prepare a 10X serial dilution of the desired final concentrations in COX Assay Buffer.
-
Prepare an inhibitor control by diluting Celecoxib in COX Assay Buffer.
-
Prepare an enzyme control containing only the assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound, inhibitor control, or enzyme control to the appropriate wells of a 96-well plate.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add reconstituted COX-2 enzyme to the wells containing the test compound and controls.
-
Reaction Initiation: Add 80 µL of the reaction mix to each well. Initiate the reaction by adding 10 µL of a diluted arachidonic acid/NaOH solution to all wells simultaneously.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Alternative Methods for Target Validation
To complement the use of small molecule inhibitors, genetic methods can provide strong evidence for target validation by directly assessing the effect of target depletion on cellular phenotypes.
siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to transiently silence the expression of a target gene. A successful knockdown that phenocopies the effect of a small molecule inhibitor provides strong evidence that the inhibitor acts through the targeted protein.
CRISPR/Cas9-mediated Gene Knockout
The CRISPR/Cas9 system allows for the permanent knockout of a target gene. Creating a knockout cell line and demonstrating that it is resistant to the effects of the compound is a powerful method for target validation. This approach provides a more definitive result than the transient knockdown achieved with siRNA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway inhibition.
Caption: Kinase inhibition assay workflow.
Caption: Genetic target validation logic.
References
Comparative Analysis of 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine Derivatives as RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Structure-Activity Relationships and Performance Data
This guide provides a comparative analysis of patented and scientifically published derivatives of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a core scaffold that has garnered significant interest in the development of novel therapeutics. The focus of this review is on the structure-activity relationships (SAR) of these compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death. The data presented is compiled from publicly available research to assist researchers and drug development professionals in this field.
A key publication in the Journal of Medicinal Chemistry details the discovery and optimization of a series of 1H-pyrazol-3-amine derivatives as potent and selective RIPK1 inhibitors.[1][2] This research stemmed from the repurposing of the FGFR inhibitor AZD4547, which was found to inhibit necroptosis by targeting RIPK1.[3][4] The study provides valuable insights into the chemical modifications that enhance the inhibitory activity and selectivity of this class of compounds.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected 5-aryl-1H-pyrazol-3-amine derivatives against RIPK1 kinase. The compounds are grouped to highlight the impact of substitutions on the pyrazole and phenyl rings.
| Compound ID | R1 (Pyrazole N1) | R2 (Phenyl Group) | R3 (Amide Linker) | RIPK1 IC50 (nM) |
| Lead Compound (1) | H | 3-CF3 | 2,6-difluorobenzamide | 15.6 |
| Analog 1a | H | 3-CF3 | Benzamide | >1000 |
| Analog 1b | H | 3-CF3 | 2-fluorobenzamide | 89.4 |
| Analog 1c | H | 3-CF3 | 2,6-dichlorobenzamide | 12.3 |
| Optimized Lead (44) | H | 3-CF3, 4-F | 2,6-difluorobenzamide | 2.8 |
| Analog 2a | H | 3-CF3, 4-Cl | 2,6-difluorobenzamide | 3.5 |
| Analog 2b | H | 3-CF3, 4-CH3 | 2,6-difluorobenzamide | 7.8 |
| Analog 3a | CH3 | 3-CF3 | 2,6-difluorobenzamide | >1000 |
Data extracted from "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease".[1][2]
Key Findings from the Structure-Activity Relationship (SAR) Study:
-
Amide Substitution: The nature of the amide substituent at the 3-amino position of the pyrazole is critical for activity. A simple benzamide (Analog 1a) is inactive, while the introduction of ortho-substituents on the benzamide ring, particularly halogens (Analogs 1b and 1c), significantly enhances potency. The 2,6-difluorobenzamide moiety (Lead Compound 1) was identified as optimal.
-
Phenyl Ring Substitution: Further optimization focused on the 5-phenyl ring. The introduction of a fluorine atom at the 4-position of the 3-(trifluoromethyl)phenyl ring (Optimized Lead 44) resulted in a significant increase in potency. Other small electron-withdrawing or donating groups at this position were also well-tolerated (Analogs 2a and 2b).
-
Pyrazole N1 Substitution: Methylation of the pyrazole N1 nitrogen (Analog 3a) led to a complete loss of activity, suggesting that an unsubstituted N1-H is crucial for target engagement.
Experimental Protocols
RIPK1 Kinase Assay:
The inhibitory activity of the compounds against RIPK1 was determined using a radiometric kinase assay. The protocol is summarized as follows:
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 10 µM ATP, 0.2 µCi [γ-33P]ATP, and 1 µM of a peptide substrate.
-
Enzyme and Inhibitor: Recombinant human RIPK1 (amino acids 1-376) was used at a concentration of 10 nM. The test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated for 60 minutes at room temperature.
-
Termination and Detection: The reaction was stopped by the addition of 10 µL of 100 mM phosphoric acid. The reaction mixture was then transferred to a phosphocellulose filter plate, which was washed to remove unincorporated [γ-33P]ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Visualizing Key Relationships
Signaling Pathway of RIPK1-Mediated Necroptosis:
The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, which is the target of the compounds discussed.
Caption: RIPK1 signaling pathway leading to survival or necroptosis.
Experimental Workflow for RIPK1 Kinase Inhibition Assay:
This diagram outlines the key steps in the experimental protocol used to determine the inhibitory potency of the compounds.
Caption: Workflow for the radiometric RIPK1 kinase inhibition assay.
This comparative guide provides a snapshot of the current understanding of the structure-activity relationships for this compound derivatives as RIPK1 inhibitors. The presented data and protocols can serve as a valuable resource for the design and development of new therapeutic agents targeting RIPK1-mediated diseases.
References
- 1. figshare.com [figshare.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1 [ouci.dntb.gov.ua]
Safety Operating Guide
Safe Disposal of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a compound that requires careful handling due to its potential hazards.
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled as a potentially hazardous substance. Structurally similar compounds, such as 3-Amino-5-(trifluoromethyl)-1H-pyrazole, are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2] Due to these potential hazards, this compound must be disposed of as hazardous chemical waste and should never be discharged down the drain or mixed with regular trash.[3]
Hazard Profile and Safety Precautions
Before handling, it is crucial to understand the potential hazards associated with this compound and to take appropriate safety measures.
| Hazard Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] Do not eat, drink, or smoke when using this product. If swallowed, rinse your mouth and immediately call a poison center or doctor.[4] |
| Skin Irritation | Causes skin irritation.[2] Avoid contact with skin.[5] Wear protective gloves and clothing.[1][4] If on skin, wash with plenty of water. If irritation occurs, get medical advice.[6] |
| Eye Irritation | Causes serious eye irritation.[2][4][6] Wear eye and face protection.[1][4][5] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][6] |
| Respiratory Irritation | May cause respiratory irritation.[2] Avoid breathing dust, mist, or spray.[2] Use only outdoors or in a well-ventilated area.[7] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]
-
Hand Protection: Wear appropriate protective gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to minimize contact with skin.[1]
-
Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the compound, including contaminated PPE (gloves, lab coats), weigh boats, and filter paper, in a designated, sealed, and clearly labeled solid hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[8]
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," an accurate list of all constituents and their approximate concentrations, the date accumulation started, the name of the principal investigator, and the laboratory location.[3]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents.[2]
4. Waste Pickup and Disposal:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
-
The disposal of the chemical waste must be conducted by a licensed hazardous waste disposal contractor.[8] It is often recommended to send it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
Rationale for Treating as Hazardous Waste
The decision to handle this compound as hazardous waste is based on a precautionary approach, considering the known hazards of structurally similar compounds.
Caption: Rationale for treating the compound as hazardous waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. A safety data sheet for the similar compound 3-Amino-5-(trifluoromethyl)-1H-pyrazole indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all personnel are trained on the specific hazards of aromatic amines and pyrazole derivatives.
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Engineering Controls:
-
All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
3. Donning PPE:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
4. Weighing and Solution Preparation:
-
Weighing: Use an analytical balance inside the fume hood or a ventilated balance enclosure to weigh the solid compound.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and carefully to prevent splashing.
5. During the Experiment:
-
Keep all containers with the compound sealed when not in use.
-
Avoid any direct contact with the skin, eyes, or clothing.
-
In case of accidental contact, immediately follow the first-aid procedures outlined below.
6. After Handling:
-
Thoroughly decontaminate the work area within the fume hood.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container designated for solid hazardous waste.
-
Contaminated items such as weighing paper, pipette tips, and gloves must also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.
-
Given the trifluoromethyl group, this waste should be designated for halogenated organic waste[2]. Do not mix with non-halogenated waste streams.
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazard warnings.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Isolate the spill area to prevent the spread of contamination.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Visualized Workflows
The following diagrams provide a clear, step-by-step visual representation of the key operational and decision-making processes for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
